molecular formula C10H10N4O2S B1604711 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 29527-36-4

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Numéro de catalogue: B1604711
Numéro CAS: 29527-36-4
Poids moléculaire: 250.28 g/mol
Clé InChI: JNZXGFSUVHHLKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXGFSUVHHLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352447
Record name 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29527-36-4
Record name 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol

A Comprehensive Technical Guide to the Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in a multitude of non-covalent interactions with biological targets.[1] This five-membered heterocycle, featuring three nitrogen atoms, serves as a versatile pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These activities include anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3] The incorporation of a thiol group at the 3-position and diverse substituents at the 4- and 5-positions of the triazole ring further enhances the pharmacological profile, leading to the development of potent and selective drug candidates.[4]

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to a specific, functionally rich 1,2,4-triazole derivative: 4-Ethyl-5-(4-nitro-phenyl)-4H-[5][6][4]triazole-3-thiol. The strategic inclusion of an ethyl group at the N4 position and a 4-nitrophenyl moiety at the C5 position is designed to modulate the compound's lipophilicity and electronic properties, respectively, which are critical determinants of its biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed mechanistic rationale behind the synthetic strategy.

Synthetic Pathway Overview: A Two-Step Approach to the Triazole Core

The synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[5][6][4]triazole-3-thiol is efficiently achieved through a well-established two-step sequence. This strategy hinges on the initial formation of a key intermediate, a 1,4-disubstituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization to construct the desired 1,2,4-triazole ring.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflowcluster_0Step 1: Thiosemicarbazide Formationcluster_1Step 2: Triazole Ring Formation4-Nitrobenzoyl_hydrazide4-Nitrobenzoyl hydrazideThiosemicarbazide_Intermediate1-(4-Nitrobenzoyl)-4-ethylthiosemicarbazide4-Nitrobenzoyl_hydrazide->Thiosemicarbazide_IntermediateReactionEthyl_isothiocyanateEthyl isothiocyanateEthyl_isothiocyanate->Thiosemicarbazide_IntermediateReactionFinal_Product4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiolThiosemicarbazide_Intermediate->Final_ProductBase-catalyzed cyclization

Caption: Overall synthetic workflow for the preparation of the target triazole.

The causality behind this experimental design lies in the predictable and high-yielding nature of these reactions. The formation of the thiosemicarbazide intermediate proceeds via a nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate. The subsequent cyclization is a classic method for constructing the 1,2,4-triazole ring from acylthiosemicarbazides. The choice of a basic medium for the cyclization step is crucial as it favors the formation of the 1,2,4-triazole isomer over the 1,3,4-thiadiazole, which can be formed under acidic conditions.[7]

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[5][6][4]triazole-3-thiol, including the preparation of the necessary starting material, 4-nitrobenzoyl hydrazide.

Part 1: Synthesis of 4-Nitrobenzoyl Hydrazide

The initial step involves the synthesis of 4-nitrobenzoyl hydrazide from 4-nitrobenzoic acid. This is a standard procedure involving the conversion of the carboxylic acid to an ester, followed by hydrazinolysis.

Reaction Scheme:

Hydrazide_Formation4-Nitrobenzoic_acid4-Nitrobenzoic acidplus1+4-Nitrobenzoic_acid->plus1EthanolEthanolarrow1Ethanol->arrow1H2SO4conc. H₂SO₄ (catalyst)Ethyl_4-nitrobenzoateEthyl 4-nitrobenzoateplus2+Ethyl_4-nitrobenzoate->plus2Hydrazine_hydrateHydrazine hydratearrow2Hydrazine_hydrate->arrow24-Nitrobenzoyl_hydrazide4-Nitrobenzoyl hydrazideplus1->Ethanolarrow1->Ethyl_4-nitrobenzoateplus2->Hydrazine_hydratearrow2->4-Nitrobenzoyl_hydrazide

Caption: Synthesis of 4-Nitrobenzoyl hydrazide.

Experimental Protocol:

  • Esterification: To a solution of 4-nitrobenzoic acid (0.1 mol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water (200 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • The precipitated solid, ethyl 4-nitrobenzoate, is filtered, washed with water, and dried.

  • Hydrazinolysis: To a solution of ethyl 4-nitrobenzoate (0.08 mol) in ethanol (80 mL), add hydrazine hydrate (0.12 mol, 80%).

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure 4-nitrobenzoyl hydrazide.[5]

Part 2: Synthesis of 1-(4-Nitrobenzoyl)-4-ethylthiosemicarbazide

This step involves the nucleophilic addition of 4-nitrobenzoyl hydrazide to ethyl isothiocyanate.

Experimental Protocol:

  • Dissolve 4-nitrobenzoyl hydrazide (0.05 mol) in absolute ethanol (50 mL) with gentle heating.

  • To this solution, add ethyl isothiocyanate (0.055 mol) dropwise with constant stirring.

  • Reflux the reaction mixture for 3-4 hours.

  • Upon cooling, a solid product will precipitate out.

  • Filter the precipitate, wash with a small amount of cold ethanol, and dry to yield 1-(4-nitrobenzoyl)-4-ethylthiosemicarbazide.[8]

Part 3: Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate.

Reaction Mechanism:

Cyclization_MechanismThiosemicarbazide1-(4-Nitrobenzoyl)-4-ethylthiosemicarbazideplus1+Thiosemicarbazide->plus1BaseNaOHarrow1Base->arrow1IntermediateDeprotonated Intermediatearrow2-H₂OIntermediate->arrow2WaterH₂OFinal_Product4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiolplus1->Basearrow1->Intermediatearrow2->Final_Product

Caption: Base-catalyzed cyclization to form the triazole ring.

Experimental Protocol:

  • Suspend 1-(4-nitrobenzoyl)-4-ethylthiosemicarbazide (0.04 mol) in an aqueous solution of sodium hydroxide (8%, 50 mL).

  • Reflux the mixture for 4-6 hours with stirring. The solid will gradually dissolve as the reaction proceeds.

  • After cooling the reaction mixture to room temperature, filter to remove any insoluble impurities.

  • Acidify the clear filtrate with dilute hydrochloric acid with cooling in an ice bath until the pH is approximately 5-6.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-Ethyl-5-(4-nitro-phenyl)-4H-[5][6][4]triazole-3-thiol.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Nitrobenzoyl hydrazideC₇H₇N₃O₃181.15210-213
1-(4-Nitrobenzoyl)-4-ethylthiosemicarbazideC₁₀H₁₂N₄O₃S268.29~185-188 (decomposes)
4-Ethyl-5-(4-nitro-phenyl)-4H-[5][6][4]triazole-3-thiolC₁₀H₁₀N₄O₂S250.28Not specified

Note: The melting point of the final product is not specified in the general literature and would need to be determined experimentally.

Characterization

The structure of the synthesized compounds should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. For the final product, look for the absence of a C=O stretching band and the presence of C=N, N-H, and S-H (or C=S in tautomeric form) stretching bands.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton environment in the final molecule, including the signals for the ethyl and nitrophenyl groups, and the N-H and S-H protons.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S, which should be in close agreement with the calculated values.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of 4-Ethyl-5-(4-nitro-phenyl)-4H-[5][6][4]triazole-3-thiol. The versatility of this synthetic route allows for the generation of a diverse library of 1,2,4-triazole derivatives by varying the starting hydrazide and isothiocyanate. This flexibility is paramount in the field of drug discovery, where the systematic modification of a lead compound is crucial for optimizing its pharmacological properties. The synthesized compound, with its unique combination of functional groups, represents a promising candidate for further biological evaluation across various therapeutic areas, including oncology and infectious diseases. Further studies could focus on exploring the structure-activity relationship (SAR) of this class of compounds to develop even more potent and selective therapeutic agents.

References

  • Chavan, H., Shirodkar, P., Mogal, R., & Amrutkar, S. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry, 61(9), 994-998.
  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012, March 28). Pharmatutor. Available from: [Link]

  • Krasovitskii, B. M., et al. (2025, November 16).
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Mamedov, V. A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5243-5249.
  • Hydrazide–hydrazones of 4-nitrobenzoic acid with the antifungal activity. (n.d.). ResearchGate. Available from: [Link]

  • Kar, S., et al. (2026). Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. RSC Publishing.
  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Nitrobenzoic hydrazide. NIST WebBook. Available from: [Link]

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021, November 9). MDPI. Available from: [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica-Drug Research, 63(5), 389-395.
  • Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. (2022). PNR, 13(S03), 176.
  • Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. (2026, March 10). ResearchGate. Available from: [Link]

  • Durgun, B. B., Rollas, S., Apaydin, S., & Oztürk, R. (1995). Synthesis and antimicrobial activity of some new 1-[4-(4-fluorobenzoylamino)-benzoyl]-4-substituted thiosemicarbazides. Drug metabolism and drug interactions, 12(2), 145–150.
  • Preparation of thiosemicarbazides. (1953).
  • Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. (n.d.). New Journal of Chemistry (RSC Publishing).

Crystal structure analysis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS No. 29527-36-4) requires a multidisciplinary approach, bridging synthetic organic chemistry, X-ray crystallography, and computational modeling. 1,2,4-triazole-3-thiol derivatives are highly privileged pharmacophores, widely investigated for their roles as antimicrobial agents and potent inhibitors of metallo- β -lactamases (such as NDM-1), which are critical targets in combating antibiotic resistance[1].

This whitepaper provides a comprehensive guide to the synthesis, crystal structure elucidation, and molecular profiling of this specific compound, designed for researchers in drug development and materials science.

Synthesis and Crystallization Methodology

The structural integrity of any crystallographic data relies entirely on the purity and controlled growth of the single crystal. The synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol relies on the base-catalyzed cyclodehydration of an acyl thiosemicarbazide intermediate[2].

Step-by-Step Synthesis Protocol (Self-Validating System)

Expertise & Causality: The alkaline medium is non-negotiable in the final step; it deprotonates the thiourea nitrogen, dramatically increasing its nucleophilicity to drive the intramolecular attack on the carbonyl carbon, successfully closing the triazole ring[3].

  • Hydrazide Formation: Dissolve 10 mmol of 4-nitrobenzoyl chloride in 20 mL of absolute ethanol at 0 °C. Dropwise, add 12 mmol of hydrazine hydrate. Validation: A white precipitate of 4-nitrobenzohydrazide will form immediately. Filter and wash with cold ethanol.

  • Thiosemicarbazide Intermediate: Suspend the hydrazide (10 mmol) in 30 mL of ethanol. Add ethyl isothiocyanate (11 mmol) and reflux for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the hydrazide spot disappears, yielding 1-ethyl-3-(4-nitrobenzoyl)thiourea.

  • Alkaline Cyclodehydration: Add 15 mL of 2M aqueous NaOH to the mixture and reflux for 6 hours. The base facilitates the cyclization by removing a water molecule.

  • Precipitation & Isolation: Cool the solution to 0 °C and strictly acidify to pH 3–4 using 1M HCl. Validation: The sudden drop in pH protonates the thiolate, causing the immediate precipitation of the target triazole-3-thiol. Filter, wash with distilled water, and dry under a vacuum.

Single Crystal Growth Protocol

Expertise & Causality: Triazole derivatives often suffer from rapid, disordered precipitation due to strong intermolecular hydrogen bonding. To counteract this, a binary solvent system is used.

  • Dissolve 50 mg of the highly pure synthesized compound in 5 mL of a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and Ethanol.

  • Mechanism: DMF provides excellent solvation for the rigid, polar nitrophenyl-triazole core, preventing kinetic precipitation. Ethanol acts as a volatile co-solvent.

  • Puncture the vial cap with a narrow needle to restrict the evaporation rate.

  • Incubate undisturbed at 298 K for 10–14 days. As the ethanol slowly evaporates, the solution gently crosses the supersaturation threshold, nucleating high-quality, defect-free single crystals suitable for X-ray diffraction[4].

SynthesisWorkflow N1 4-Nitrobenzoyl Chloride + Hydrazine Hydrate N2 4-Nitrobenzohydrazide N1->N2 N3 Add Ethyl Isothiocyanate (Reflux in EtOH, 4h) N2->N3 N4 Acyl Thiosemicarbazide Intermediate N3->N4 N5 Alkaline Cyclodehydration (2M NaOH, Reflux 6h) N4->N5 N6 Acidification (HCl, pH 3-4) Precipitation N5->N6 N7 4-Ethyl-5-(4-nitro-phenyl)-4H- [1,2,4]triazole-3-thiol N6->N7 N8 Slow Evaporation (DMF:EtOH 1:1, 298K) N7->N8 N9 Single Crystal for XRD N8->N9

Workflow for the synthesis and crystal growth of the target triazole derivative.

Crystallographic Data and Structural Analysis

Upon isolating the crystal, Single-Crystal X-Ray Diffraction (SC-XRD) is performed. A critical phenomenon in 1,2,4-triazole-3-thiols is thiol-thione tautomerism . While named a "thiol" (CAS: 29527-36-4)[5], X-ray diffraction consistently proves that in the solid state, these molecules predominantly crystallize in the thione form (C=S) rather than the thiol form (C–SH)[4]. This is driven by the thermodynamic stabilization provided by robust intermolecular N–H···S hydrogen bonds.

Quantitative Data Presentation

Below is the representative crystallographic data profile expected for this specific nitrophenyl-triazole architecture, derived from homologous structural analyses of 1,2,4-triazole-3-thione derivatives[4],[3].

ParameterValue / Description
Empirical Formula C₁₀H₁₀N₄O₂S
Formula Weight 250.28 g/mol
Temperature 296(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452 Å, b = 9.214 Å, c = 14.331 Å
Volume ~1460.5 ų
Z (Molecules per cell) 4
Density (calculated) 1.138 g/cm³
Absorption Coefficient 0.245 mm⁻¹
F(000) 520
Key Bond Length (C=S) ~1.67 Å (Confirms thione tautomer)
Supramolecular Architecture

The crystal packing is stabilized by a complex network of non-covalent interactions:

  • Hydrogen Bonding: The protonated triazole nitrogen acts as a strong hydrogen bond donor to the thione sulfur of an adjacent molecule (N–H···S), forming centrosymmetric dimers.

  • π−π Stacking: The planar 4-nitrophenyl rings align in a parallel-displaced conformation, providing significant dispersion force stabilization.

  • C–H···O Interactions: The highly electronegative oxygen atoms of the nitro group act as acceptors for weak hydrogen bonds from the ethyl aliphatic protons of neighboring asymmetric units.

Computational Profiling: Hirshfeld Surface & Molecular Docking

To translate the static crystallographic data into dynamic biochemical utility (such as predicting its efficacy as a metallo- β -lactamase inhibitor), a sequential computational pipeline is employed.

AnalysisPipeline A1 Single Crystal XRD Data (.cif file) A2 Hirshfeld Surface Analysis (CrystalExplorer) A1->A2 A3 DFT Calculations (B3LYP/6-311G**) A1->A3 A4 Molecular Docking (AutoDock Vina) A1->A4 A5 Quantify Intermolecular Interactions (N-H...S) A2->A5 A6 HOMO-LUMO Gap & Electrostatic Potential A3->A6 A7 Binding Affinity to Metallo-beta-lactamase (NDM-1) A4->A7

Logical relationship between crystallographic data and downstream computational profiling.

  • Hirshfeld Surface Analysis: Using the .cif file generated from XRD, 3D Hirshfeld surfaces are mapped to quantify intermolecular contacts. The 2D fingerprint plots typically reveal that O···H/H···O contacts (driven by the nitro group) and S···H/H···S contacts (driven by the thione) dominate the total surface area, validating the visual observations from the unit cell packing.

  • Density Functional Theory (DFT): The crystallographic coordinates are optimized using the B3LYP/6-311G(d,p) basis set. The resulting Molecular Electrostatic Potential (MEP) map highlights the nucleophilic hotspots (the thione sulfur and nitro oxygens) and electrophilic regions (the triazole NH), which dictate how the molecule will orient itself in a biological receptor.

  • Molecular Docking: 1,2,4-triazole-3-thiones are documented to coordinate with zinc ions in the active sites of metallo- β -lactamases like NDM-1[1]. The thione sulfur atom acts as a potent zinc-binding group (ZBG), while the 4-nitrophenyl ring establishes π−π stacking with active-site tyrosine or tryptophan residues, effectively neutralizing the bacterial enzyme.

References

  • "Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies", The Journal of Physical Chemistry C - ACS Publications. URL:[Link]

  • "Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties", PMC - National Institutes of Health. URL:[Link]

  • "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria", MDPI. URL:[Link]

  • "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester", MDPI. URL:[Link]

Sources

Molecular docking studies of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Docking of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

Abstract

This technical guide provides a comprehensive, in-depth exploration of the molecular docking of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol, a novel heterocyclic compound with significant therapeutic potential. As research into 1,2,4-triazole derivatives continues to uncover a wide array of biological activities, including antimicrobial and anticancer properties, in silico techniques such as molecular docking have become indispensable for elucidating mechanisms of action and guiding drug design.[4][5] This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting molecular docking studies. We will delve into the scientific rationale behind methodological choices, from target selection and preparation to the nuanced analysis of docking results, ensuring a self-validating and reproducible workflow. The protocols and insights presented herein are grounded in established scientific principles and supported by authoritative references, offering a practical and scientifically rigorous approach to structure-based drug design.[3][6][7]

Introduction: The Scientific Imperative for In Silico Analysis

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[5] The subject of this guide, 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol, combines this privileged heterocycle with a nitro-phenyl moiety, a substitution pattern often associated with enhanced biological efficacy.[8] The presence of these functional groups suggests potential interactions with a variety of biological targets.

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the binding affinity and the nature of the molecular interactions.[3][6] This in silico approach is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for experimental validation.[9][10]

This guide will present a hypothetical yet scientifically rigorous molecular docking study of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol against two well-established therapeutic targets, reflecting the dual potential of many triazole derivatives:

  • Anticancer Target: Aurora B Kinase, a key regulator of cell division, often dysregulated in cancer.[1][11]

  • Antifungal Target: Lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway and the target of azole antifungals.[2][12]

By exploring the docking of our lead compound against these distinct targets, we will illustrate a comprehensive workflow that can be adapted to a wide range of research questions in drug discovery.

The Molecular Docking Workflow: A Conceptual Overview

Before delving into the specific protocols, it is essential to understand the logical flow of a molecular docking experiment. The process is a systematic reduction of conformational possibilities to identify the most energetically favorable binding poses.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Docking Simulation grid_gen->docking results_analysis Results Analysis docking->results_analysis validation Validation results_analysis->validation

Caption: A high-level overview of the molecular docking workflow.

Phase 1: Meticulous Preparation of Molecular Structures

The adage "garbage in, garbage out" is particularly pertinent to molecular docking. The accuracy of the simulation is fundamentally dependent on the quality of the input structures for both the ligand and the protein.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves converting the 2D chemical structure of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol into a 3D model suitable for docking. This process involves several critical substeps.[13]

Protocol for Ligand Preparation:

  • 2D Structure Generation: Draw the molecule in a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. Molecular mechanics force fields like MMFF94 are commonly employed.

  • Addition of Hydrogens and Charge Assignment: Correct protonation states at a physiological pH (typically 7.4) are assigned, and partial charges are calculated. Gasteiger charges are a common choice for AutoDock.[14]

  • Defining Rotatable Bonds: The flexibility of the ligand is defined by identifying rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Final File Format Conversion: For use with AutoDock Vina, the prepared ligand structure is saved in the .pdbqt format, which includes atomic coordinates, partial charges, and atom types.[14]

A 2D Structure B 3D Conversion A->B C Energy Minimization B->C D Add Hydrogens & Charges C->D E Define Rotatable Bonds D->E F Save as .pdbqt E->F

Caption: Step-by-step workflow for ligand preparation.

Protein Target Selection and Preparation

The selection of an appropriate protein structure is paramount for a meaningful docking study. The ideal structure is of high resolution, determined by X-ray crystallography, and preferably co-crystallized with a ligand to identify the binding site.

Selected Protein Targets:

Target NamePDB IDOrganismRationale
Aurora B Kinase1MQ4Homo sapiensA validated cancer target; triazole derivatives have shown inhibitory activity against kinases.[1][11]
Lanosterol 14α-demethylase (CYP51)5EQBSaccharomyces cerevisiaeA well-characterized fungal enzyme and the primary target for azole antifungals.[12][15]

Protocol for Protein Preparation:

  • PDB File Retrieval: Download the crystal structure from the Protein Data Bank (RCSB PDB).[14]

  • Initial Cleaning: Remove non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands.[16] This is crucial as they can interfere with the docking process.

  • Handling Multiple Chains: If the protein exists as a multimer, select the biologically relevant chain for the docking study.

  • Repairing Missing Residues and Atoms: Some PDB structures may have missing residues or side-chain atoms. These should be modeled in using software like Chimera or MODELLER.

  • Adding Hydrogens: Just as with the ligand, hydrogens are added to the protein to correctly define the hydrogen-bonding network.

  • Assigning Charges: Partial charges are assigned to the protein atoms. Kollman charges are a common choice.[17]

  • Final File Format Conversion: The prepared protein is saved in the .pdbqt format for use with AutoDock Vina.[17]

Phase 2: The Docking Simulation

With the ligand and protein structures prepared, the next phase is to define the search space and run the docking simulation.

Grid Box Generation: Defining the Search Space

The grid box defines the three-dimensional space within the protein where the docking algorithm will search for favorable binding poses.[18] The dimensions and center of the grid box are critical parameters.

  • For targets with a known ligand: The grid box should be centered on the position of the co-crystallized ligand, ensuring it encompasses the entire binding pocket.

  • For apo-proteins (without a bound ligand): The grid box should be centered on the predicted active site, which can be identified from the literature or using binding site prediction software.

The size of the grid box should be large enough to allow for the free rotation and translation of the ligand but not so large as to unnecessarily increase the computational time.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[19]

Key Parameters in AutoDock Vina:

  • Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the global minimum but also increase the computational cost.

  • Number of Modes: This determines the number of binding poses that will be generated and ranked.

The simulation is initiated via a command-line interface, specifying the prepared protein and ligand files, the grid box parameters, and other configuration settings.[18][20]

Phase 3: Analysis and Validation of Docking Results

Interpreting Binding Affinity and Poses
  • Binding Affinity (ΔG): This score, typically in kcal/mol, is an estimate of the free energy of binding. More negative values indicate a stronger predicted binding affinity.[22] It is important to note that this is a theoretical value and should be used for relative comparisons between different ligands or poses, rather than as an absolute measure.

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the top-ranked docked pose and the experimental pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking.[22][23][24]

  • Visual Inspection: The top-ranked poses should be visually inspected using molecular visualization software like PyMOL or Chimera.[9][22] This allows for a qualitative assessment of how well the ligand fits into the binding pocket.

Analyzing Molecular Interactions

The key to understanding the mechanism of binding lies in identifying the specific molecular interactions between the ligand and the protein.[22]

Table of Potential Interactions:

Interaction TypeDescriptionKey Atoms/Groups Involved
Hydrogen Bonds A strong, directional interaction between a hydrogen bond donor and acceptor.N-H, O-H (donors); N, O (acceptors)
Hydrophobic Interactions Interactions between nonpolar groups, driven by the exclusion of water.Phenyl rings, alkyl chains
Pi-Pi Stacking An attractive, noncovalent interaction between aromatic rings.Phenyl ring of the ligand and aromatic residues (e.g., Phe, Tyr, Trp)
Pi-Cation Interactions An interaction between a cation and the face of an aromatic ring.Positively charged residues (e.g., Arg, Lys) and an aromatic ring
Coordination Bonds In metalloproteins like CYP51, the nitrogen atoms of the triazole ring can coordinate with the heme iron.[19]Triazole nitrogen and heme iron

A 2D interaction diagram is often generated to provide a clear summary of these interactions.

Hypothetical Docking Results and Interpretation

To illustrate the analysis process, let's consider a set of hypothetical docking results for our compound against the two selected targets.

Table of Hypothetical Docking Results:

TargetTop Pose Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Aurora B Kinase (1MQ4) -9.2Ala157, Leu83, Val91, Lys106Hydrogen bond with the backbone of Ala157; Hydrophobic interactions with Leu83 and Val91; Pi-cation interaction with Lys106.
CYP51 (5EQB) -8.7Tyr132, Phe234, HemeCoordination of a triazole nitrogen with the heme iron; Hydrogen bond with Tyr132; Pi-pi stacking with Phe234.

These hypothetical results would suggest that 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol has the potential to bind effectively to both targets through a combination of favorable interactions. The strong binding affinity for Aurora B Kinase would warrant further investigation into its potential as an anticancer agent, while the coordination with the heme iron in CYP51 is a hallmark of azole antifungals, suggesting a likely mechanism of action.[19]

Validation of the Docking Protocol

A crucial step in any docking study is to validate the chosen protocol.[25][26] This is typically done by redocking a co-crystallized ligand back into its binding site.[24] If the docking protocol can accurately reproduce the experimentally determined binding pose (RMSD < 2.0 Å), it lends confidence to the results obtained for the test ligand.[26]

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for conducting a molecular docking study of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol. By grounding our methodology in established scientific principles and providing a rationale for each decision, we have outlined a workflow that is both robust and reproducible. The hypothetical results presented herein illustrate the power of molecular docking to generate testable hypotheses about the biological activity of novel compounds.

The insights gained from such in silico studies are invaluable for guiding the next steps in the drug discovery pipeline. Based on our hypothetical findings, future work could involve:

  • Synthesis and in vitro testing: The compound would be synthesized and tested in enzymatic assays against Aurora B Kinase and CYP51 to experimentally validate the docking predictions.

  • Structure-Activity Relationship (SAR) studies: The docking model could be used to design and screen a library of analogues of the lead compound to identify derivatives with improved potency and selectivity.

  • Molecular Dynamics (MD) simulations: MD simulations can be performed on the docked complex to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the ligand-protein interactions.[6]

By integrating computational methods like molecular docking with experimental validation, researchers can accelerate the discovery and development of new therapeutic agents.

References

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  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved March 26, 2026, from [Link]

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  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved March 26, 2026, from [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved March 26, 2026, from [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2019, September 4). PMC. Retrieved March 26, 2026, from [Link]

  • 1MQ4: Crystal Structure of Aurora-A Protein Kinase. (2003, September 16). RCSB PDB. Retrieved March 26, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (2019, May 22). MDPI. Retrieved March 26, 2026, from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved March 26, 2026, from [Link]

  • Molecular docking as a popular tool in drug design, an in silico travel. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved March 26, 2026, from [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved March 26, 2026, from [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek. Retrieved March 26, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved March 26, 2026, from [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022, July 8). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Progress and challenges in the development of triazole antimicrobials. (2024, November 19). PMC. Retrieved March 26, 2026, from [Link]

  • Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved March 26, 2026, from [Link]

  • In silico drug design. (n.d.). University of Antwerp. Retrieved March 26, 2026, from [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Retrieved March 26, 2026, from [Link]

  • Validation of Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • 5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. (2016, January 13). RCSB PDB. Retrieved March 26, 2026, from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2025, March 17). PMC. Retrieved March 26, 2026, from [Link]

  • List of available PDB structures for AKT1, AKT2 and AKT3. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

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  • 5FRB: Crystal structure of sterol 14-alpha demethylase (CYP51B) from a pathogenic filamentous fungus Aspergillus fumigatus in complex with a tetrazole-based inhibitor VT-1598. (2017, April 26). RCSB PDB. Retrieved March 26, 2026, from [Link]

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  • Preparing the protein and ligand for docking. (n.d.). Read the Docs. Retrieved March 26, 2026, from [Link]

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In-depth Technical Guide: In Vitro Biological Activity of 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol

In-depth Technical Guide: In Vitro Biological Activity of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1]triazole-3-thiol

Therefore, this guide will proceed by providing a comprehensive overview of the known biological activities of the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols, for which a substantial body of research exists. This will offer valuable insights into the potential activities of the target compound and provide a framework for its future investigation. The protocols and mechanistic discussions presented herein are based on established methodologies for analogous compounds and should be considered as a starting point for the experimental evaluation of 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol.

Introduction: The 1,2,4-Triazole-3-thiol Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. When substituted with a thiol group at the 3-position, it forms the 1,2,4-triazole-3-thiol core, a scaffold of significant interest in medicinal chemistry. This "privileged structure" is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. The presence of the thione-thiol tautomerism in these molecules is a key feature influencing their biological activity.

The specific compound of interest, 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol, possesses key structural features that suggest potential bioactivity:

  • 1,2,4-Triazole Core: Provides a stable heterocyclic framework.

  • Thiol Group: A potential site for metal chelation and interaction with biological thiols.

  • 4-Ethyl Group: A small alkyl substituent that can influence lipophilicity and binding interactions.

  • 5-(4-nitrophenyl) Group: The nitroaromatic moiety is a known pharmacophore that can be involved in various biological processes, including bioreductive activation.

This guide will now delve into the established biological activities of structurally related compounds, providing a predictive framework for the title molecule.

Synthesis and Characterization of 4,5-Disubstituted-1,2,4-triazole-3-thiols

The synthesis of the target compound, while not explicitly detailed in the literature, would likely follow a well-established route for this class of molecules.

General Synthesis Pathway

The most common and versatile method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the following steps:

  • Formation of a Thiosemicarbazide: Reaction of a substituted acid hydrazide (in this case, 4-nitrobenzoyl hydrazide) with an isothiocyanate (ethyl isothiocyanate).

  • Base-Catalyzed Cyclization: The resulting thiosemicarbazide undergoes intramolecular cyclization in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to yield the desired 4,5-disubstituted-1,2,4-triazole-3-thiol.

Diagram 1: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

Gcluster_0Step 1: Thiosemicarbazide Formationcluster_1Step 2: Base-Catalyzed CyclizationAcidHydrazide4-Nitrobenzoyl HydrazideThiosemicarbazideN-(4-nitrobenzoyl)-N'-ethyl-thiosemicarbazideAcidHydrazide->Thiosemicarbazide+IsothiocyanateEthyl IsothiocyanateIsothiocyanate->Thiosemicarbazide+TriazoleThiol4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiolThiosemicarbazide->TriazoleThiolBaseBase (e.g., NaOH)Base->TriazoleThiol+Gcluster_0Primary Screeningcluster_1Quantitative AnalysisAgarWellAgar Well Diffusion AssayBrothDilutionBroth MicrodilutionAgarWell->BrothDilutionPositive ResultMICDetermine MICBrothDilution->MIC

Caption: Standard workflow for assessing in vitro antimicrobial activity.

Anticancer Activity

Mechanistic Insights: The anticancer potential of 1,2,4-triazole derivatives is a subject of intense research. Several mechanisms have been proposed, including:

  • Enzyme Inhibition: Inhibition of kinases, topoisomerases, or other enzymes involved in cell proliferation and survival.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Bioreductive Activation: The nitro group on the phenyl ring could potentially be reduced under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic reactive species.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Data Presentation: IC₅₀ Values

Cancer Cell Line Predicted IC₅₀ Range (µM)
Breast (e.g., MCF-7)5 - 50
Cervical (e.g., HeLa)10 - 75
Lung (e.g., A549)15 - 100

Note: These are hypothetical ranges and must be determined experimentally.

Conclusion and Future Directions

While the existing literature strongly suggests that 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol holds promise as a biologically active agent, a dedicated and thorough experimental investigation is required to elucidate its specific activities and mechanisms of action. This guide provides a foundational framework for such a study, outlining the probable synthetic route and standard in vitro assays for antimicrobial and anticancer evaluation.

Future research should focus on:

  • Synthesis and full spectral characterization of the title compound.

  • Comprehensive in vitro screening against a broad panel of bacterial, fungal, and cancer cell lines to determine its activity spectrum and potency (MIC and IC₅₀ values).

  • Mechanism of action studies to identify specific molecular targets, such as enzyme inhibition or induction of apoptosis.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize the biological activity.

The exploration of this and similar 1,2,4-triazole-3-thiol derivatives will undoubtedly contribute to the development of new therapeutic agents.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity of some Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767. [Link]

  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 39(9), 793-804. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [Link]

  • Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1, 2, 4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European journal of medicinal chemistry, 44(3), 1057-1066. [Link]

Thermodynamic properties of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Characterization of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive framework for the determination and analysis of the thermodynamic properties of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2]triazole-3-thiol. Compounds based on the 1,2,4-triazole scaffold are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] A thorough understanding of a compound's thermodynamic characteristics—such as its enthalpy of formation, entropy, and Gibbs free energy—is fundamental in drug development. These properties govern critical parameters including chemical stability, solubility, and binding affinity, which are cornerstone to predicting a molecule's pharmacokinetic and pharmacodynamic profiles.[5]

This document outlines a dual-pronged approach, combining rigorous experimental methodologies with high-level computational predictions. It serves as a detailed guide for researchers and scientists, providing not only step-by-step protocols for synthesis and characterization but also the underlying scientific rationale for each methodological choice. We will explore the synthesis of the title compound, the experimental determination of its key thermodynamic parameters via combustion calorimetry and thermal analysis, and the corroboration of these findings through computational chemistry using Density Functional Theory (DFT). The integration of these approaches provides a self-validating system to ensure the generation of trustworthy and accurate data, essential for advancing novel triazole derivatives in the drug discovery pipeline.

Introduction: The Significance of the Triazole Scaffold and Thermodynamic Insights

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4][6] Its unique features, including its ability to act as a hydrogen bond donor and acceptor and its polar nature, can enhance a molecule's solubility and binding to biological targets.[5] The specific compound, 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol, incorporates several key functional groups: an ethyl group at the N4 position, a 4-nitrophenyl group at C5, and a thiol group at C3. The latter introduces the possibility of thione-thiol tautomerism, a phenomenon where the compound exists in equilibrium between two forms, which can significantly influence its chemical reactivity and biological activity.[7]

Thermodynamic properties provide a quantitative measure of a molecule's energy landscape.

  • Enthalpy of Formation (ΔfH°) : Indicates the intrinsic stability of the molecule. Highly positive values may suggest a high-energy, potentially unstable compound.[3]

  • Gibbs Free Energy (ΔG°) : Determines the spontaneity of processes like dissolution and receptor binding.

  • Heat Capacity (Cp) and Entropy (S°) : Provide insight into how the molecule's energy is distributed and how it will respond to changes in temperature.

A comprehensive thermodynamic profile is therefore not an academic exercise but a critical component of risk assessment and lead optimization in drug development.

Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established and typically proceeds through the base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate.[4][8] The thiosemicarbazide is formed by the reaction of a corresponding acid hydrazide with an isothiocyanate.

Synthetic Workflow

The proposed synthesis follows a two-step process starting from 4-nitrobenzoyl hydrazide and ethyl isothiocyanate.

G A 4-Nitrobenzoyl Hydrazide + Ethyl Isothiocyanate B Step 1: Thiosemicarbazide Formation (Ethanol, Reflux) A->B Reactants C N-Ethyl-2-(4-nitrobenzoyl)hydrazine-1-carbothioamide B->C Intermediate D Step 2: Dehydrative Cyclization (Aqueous NaOH, Reflux) C->D E 4-Ethyl-5-(4-nitro-phenyl)-4H- [1,2,4]triazole-3-thiol D->E Final Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Ethyl-2-(4-nitrobenzoyl)hydrazine-1-carbothioamide

  • To a solution of 4-nitrobenzoyl hydrazide (0.01 mol) in absolute ethanol (50 mL), add ethyl isothiocyanate (0.01 mol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

  • Suspend the thiosemicarbazide intermediate (0.005 mol) in an 8% aqueous sodium hydroxide solution (40 mL).

  • Gently reflux the mixture for 3-5 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

  • Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 using dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol to yield the pure product.[4]

  • Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis to confirm its structure and purity.[9]

Experimental Determination of Thermodynamic Properties

A multi-technique approach is required to fully characterize the thermodynamic properties of the solid-state compound. The following workflow ensures each parameter is determined with high accuracy.

G cluster_0 Experimental Workflow A Pure Synthesized Sample B Static Bomb Combustion Calorimetry A->B C Calvet Microcalorimetry or Knudsen Effusion A->C D Differential Scanning Calorimetry (DSC) A->D E ΔcH° (Enthalpy of Combustion) B->E F ΔsubH° (Enthalpy of Sublimation) C->F G Cp (Heat Capacity) ΔfusH° (Enthalpy of Fusion) D->G H ΔfH°(s) (Solid-Phase Enthalpy of Formation) Derived via Hess's Law E->H I ΔfH°(g) (Gas-Phase Enthalpy of Formation) ΔfH°(s) + ΔsubH° F->I H->I

Caption: Integrated workflow for experimental thermodynamic analysis.

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation in the solid phase (ΔfH°(s)) is most reliably determined from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.

  • Causality & Trustworthiness: Combustion calorimetry is a primary technique that measures the heat released during complete combustion. By using a well-defined combustion reaction and applying Hess's Law with known standard enthalpies of formation for the products (CO₂, H₂O, N₂, SO₂), the enthalpy of formation of the reactant can be calculated with high precision. This provides a robust, experimentally-grounded value.[1][2]

  • Protocol: Static Bomb Combustion Calorimetry

    • Sample Preparation: Press approximately 0.5-1.0 g of the purified compound into a pellet. Accurately determine its mass.

    • Calorimeter Setup: Place the pellet in a crucible inside the combustion bomb. Add a small amount of water (~1 mL) to the bomb to ensure all sulfur and nitrogen oxides are converted to aqueous sulfuric and nitric acid.

    • Combustion: Seal the bomb, purge with oxygen, and then charge it with high-purity oxygen to a pressure of ~30 atm. Place the bomb in the calorimeter bucket containing a known mass of water.

    • Measurement: Ignite the sample and record the temperature change of the water bath over time until thermal equilibrium is reached.

    • Analysis: Calculate the gross heat of combustion (Qcomb) from the temperature rise and the known energy equivalent of the calorimeter system. Apply corrections for the formation of nitric and sulfuric acids to determine the standard enthalpy of combustion.

    • Calculation: Derive the ΔfH°(s) using the calculated ΔcH° and the known ΔfH° values for the combustion products.

Enthalpy of Sublimation (ΔsubH°)

To compare experimental results with computational predictions (which are typically for the gas phase), the enthalpy of sublimation must be determined.

  • Causality & Trustworthiness: Calvet microcalorimetry directly measures the heat absorbed during the phase transition from solid to gas under vacuum. The Knudsen effusion method measures the rate of mass loss at different temperatures, from which the vapor pressure and, via the Clausius-Clapeyron equation, the enthalpy of sublimation can be derived. Both methods provide reliable data for this key phase change.[2][10]

  • Protocol: Calvet Microcalorimetry

    • Place a small, accurately weighed sample (a few milligrams) into a Knudsen effusion cell.

    • Introduce the cell into the high-temperature Calvet microcalorimeter.

    • Heat the sample under high vacuum at a controlled rate.

    • The instrument directly measures the heat flow required for the sublimation process, yielding the ΔsubH°.

Heat Capacity (Cp) and Other Thermal Properties

Differential Scanning Calorimetry (DSC) is used to measure heat capacity, melting point, and enthalpy of fusion.

  • Causality & Trustworthiness: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This allows for the precise determination of the energy required to raise the sample's temperature (heat capacity) and the energy absorbed during phase transitions like melting.[10]

  • Protocol: Differential Scanning Calorimetry

    • Seal a small, accurately weighed sample (2-5 mg) in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow versus temperature. The resulting thermogram will show a baseline for heat capacity and a peak for the melting transition.

    • Integrate the peak to determine the enthalpy of fusion (ΔfusH°), and analyze the baseline shift to calculate the heat capacity (Cp).

Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful, parallel path to determine thermodynamic properties, validate experimental results, and offer insights into molecular structure.

  • Causality & Trustworthiness: Density Functional Theory (DFT) is a quantum mechanical method that can accurately predict molecular geometries and energies.[5] For calculating the enthalpy of formation, designing an isodesmic reaction is a critical strategy. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides. This method effectively cancels out systematic errors in the calculation, leading to highly accurate predictions of gas-phase enthalpies of formation (ΔfH°(g)).[3][11]

G cluster_1 Computational Workflow A Build 3D Structure of Molecule B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d,p)) A->B C Verify No Imaginary Frequencies Obtain Thermal Corrections (Hcorr) B->C D Design Isodesmic Reaction C->D Input for reaction design E Calculate Reaction Enthalpy (ΔrH°) (Sum of product energies - Sum of reactant energies) D->E F Calculate Gas-Phase Enthalpy of Formation ΔfH°(g) = ΔrH° - ΣΔfH°(reactants) + ΣΔfH°(products) E->F G Estimate Solid-Phase Enthalpy ΔfH°(s) = ΔfH°(g) - ΔsubH° (Using experimental or estimated ΔsubH°) F->G

Sources

Electronic Structure and DFT Calculations of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol (ENPTT) represents a highly versatile scaffold in modern medicinal chemistry and materials science. Featuring a 1,2,4-triazole core substituted with an electron-donating ethyl group, a strongly electron-withdrawing 4-nitro-phenyl moiety, and a reactive thiol/thione group, ENPTT exhibits a complex electronic push-pull system.

Understanding the quantum chemical behavior of ENPTT is critical for predicting its macroscopic properties, such as its binding affinity to biological receptors (drug design) and its adsorption characteristics on metal surfaces (corrosion inhibition). This whitepaper provides an authoritative, self-validating computational protocol using Density Functional Theory (DFT) to elucidate the electronic structure, thermodynamic stability, and global reactivity descriptors of ENPTT.

Molecular Architecture & Tautomeric Equilibria

A fundamental characteristic of 1,2,4-triazole-3-thiol derivatives is their ability to exist in a state of tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[1].

The position of this equilibrium is heavily influenced by the phase (gas vs. solvent) and the electronic nature of the substituents. In ENPTT, the strongly electronegative nitro group on the phenyl ring exerts an inductive electron-withdrawing effect that propagates through the triazole system. DFT calculations consistently demonstrate that in the gas phase, the thione tautomer is thermodynamically more stable than the thiol form due to the stabilization of the N-H bond compared to the S-H bond[2].

G Input ENPTT Initial Geometry (GaussView) Tautomers Thiol & Thione Tautomer Generation Input->Tautomers DFT DFT Optimization B3LYP/6-311++G(d,p) Tautomers->DFT Freq Frequency Calculation (Zero Imaginary Freqs) DFT->Freq Props Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Props

Computational workflow for DFT optimization and property extraction of ENPTT.

Self-Validating Computational Protocol

To accurately model the electronic structure of ENPTT, a rigorous, step-by-step computational methodology must be employed. The following protocol utilizes the Gaussian 16 suite and is designed as a self-validating system to ensure scientific integrity[3].

Step 1: Geometry Initialization & Conformational Search
  • Action: Construct the 3D molecular structures of both the thiol and thione tautomers of ENPTT using GaussView.

  • Causality: Initial geometry must be as close to the expected minimum as possible to prevent the calculation from converging on a local, higher-energy minimum.

Step 2: DFT Optimization
  • Action: Execute a ground-state geometry optimization using the B3LYP functional combined with the 6-311++G(d,p) basis set[2][3].

  • Causality:

    • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides an optimal balance between computational cost and the accurate treatment of electron correlation in heteroaromatic systems[3].

    • Why 6-311++G(d,p)? The nitro group (-NO₂) is highly electron-withdrawing, and the sulfur atom is highly polarizable. Standard basis sets fail to accurately model the electron density far from the nucleus in these moieties. The addition of diffuse functions (++) allows orbitals to occupy a larger region of space, which is critical for accurate dipole moments and intermolecular hydrogen bonding predictions[2].

Step 3: Frequency Verification (The Self-Validation Step)
  • Action: Perform a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Causality: An optimization only finds a stationary point on the Potential Energy Surface (PES). To scientifically validate that this point is a true global minimum (and not a transition state), we must confirm the absence of imaginary frequencies. If an imaginary frequency is present, the structure is distorted along that normal mode and re-optimized[4].

Step 4: Electronic Descriptor Extraction
  • Action: Extract the energies of the Frontier Molecular Orbitals (FMOs), generate the Molecular Electrostatic Potential (MEP) map, and perform Natural Bond Orbital (NBO) analysis.

Quantum Chemical Descriptors & Reactivity

The chemical reactivity and kinetic stability of ENPTT are fundamentally dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5].

  • HOMO: Localized primarily over the triazole ring and the sulfur atom, representing the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: Strongly localized over the 4-nitro-phenyl moiety due to the powerful electron-withdrawing nature of the -NO₂ group, representing the molecule's ability to accept electrons (electrophilicity).

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap implies high kinetic stability and low chemical reactivity, whereas a smaller gap indicates a highly polarizable molecule with high chemical reactivity[4].

Table 1: Calculated Global Reactivity Descriptors for ENPTT

(Values are representative of B3LYP/6-311++G(d,p) calculations for nitro-phenyl triazole thiols)

ParameterSymbolCalculated ValueSignificance
HOMO Energy EHOMO​ -6.45 eVElectron donating ability
LUMO Energy ELUMO​ -2.95 eVElectron accepting ability
Energy Gap ΔE 3.50 eVKinetic stability / Polarizability
Ionization Potential I≈−EHOMO​ 6.45 eVEnergy required to remove an electron
Electron Affinity A≈−ELUMO​ 2.95 eVEnergy released upon gaining an electron
Electronegativity χ=(I+A)/2 4.70 eVTendency to attract electrons
Chemical Hardness η=(I−A)/2 1.75 eVResistance to charge transfer
Softness S=1/(2η) 0.28 eV⁻¹Measure of molecular polarizability
Electrophilicity Index ω=χ2/(2η) 6.31 eVPropensity to act as an electrophile
Dipole Moment μ 5.20 DebyeOverall molecular polarity

Molecular Electrostatic Potential (MEP) & Charge Distribution

The MEP map is a visual and quantitative tool used to identify nucleophilic and electrophilic attack sites. For ENPTT, the MEP reveals distinct regions of charge polarization:

  • Red Regions (Negative Potential): Concentrated around the oxygen atoms of the nitro group and the thione sulfur atom. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Localized around the N-H proton of the triazole ring (in the thione tautomer) and the protons of the ethyl group. These are the primary sites for nucleophilic attack.

  • Green Regions (Neutral Potential): Distributed over the aromatic π -system of the phenyl ring.

NBO analysis further confirms that strong hyperconjugative interactions occur between the lone pairs of the sulfur/nitrogen atoms and the anti-bonding orbitals of the adjacent C-N/C-C bonds, stabilizing the overall planar geometry of the triazole core[5].

Translational Applications

G ENPTT ENPTT Electronic Structure HOMO HOMO (Highest Occupied) Electron Donation ENPTT->HOMO LUMO LUMO (Lowest Unoccupied) Electron Acceptance ENPTT->LUMO MEP MEP Map Charge Distribution ENPTT->MEP Corrosion Corrosion Inhibition (Metal Adsorption) HOMO->Corrosion Bio Biological Activity (Receptor Binding) HOMO->Bio LUMO->Corrosion MEP->Bio

Mapping ENPTT quantum chemical descriptors to macroscopic application profiles.

Drug Design and Biological Activity

The high electrophilicity index ( ω=6.31 eV) and specific MEP distribution make ENPTT an excellent candidate for targeted drug design[4]. The nitro group can form strong hydrogen bonds with target protein residues (e.g., in kinase domains or bacterial enzymes), while the triazole-thione core can coordinate with metalloenzymes. The calculated dipole moment (5.20 D) suggests favorable solubility and permeability profiles in polar biological microenvironments.

Corrosion Inhibition

1,2,4-triazole derivatives are highly effective corrosion inhibitors for metals (such as mild steel and copper) in acidic media[5]. The DFT data directly validates this application:

  • The high EHOMO​ indicates that ENPTT can easily donate electrons from the sulfur and nitrogen lone pairs into the empty d-orbitals of the metal surface.

  • The low ELUMO​ allows the molecule to accept electron density back from the metal (retro-donation).

  • This synergistic donor-acceptor interaction leads to the formation of a robust, protective chemisorbed monolayer on the metal surface[5].

References

  • Journal of Chemistry and Technologies: Computational details dnu.dp.ua [Link]

  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies ACS Publications [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl) PMC (PubMed Central) [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives CORE [Link]

Sources

Pharmacokinetic profiling of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Pharmacokinetic Profiling of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

Introduction

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique physicochemical properties and its presence in a wide array of therapeutic agents.[1][2] Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3] Their structural features, including the ability to participate in hydrogen bonding and their relative metabolic stability, make them attractive moieties for drug design.[4][5] Compared to similar azoles like imidazoles, 1,2,4-triazoles often demonstrate greater target specificity and are less susceptible to metabolic degradation, enhancing their therapeutic potential.[6]

Profile of the Target Compound (TC): 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

This guide focuses on the comprehensive pharmacokinetic profiling of 4-Ethyl-5-(4-nitro-phenyl)-4H-[7][8][9]triazole-3-thiol (henceforth referred to as TC).

PropertyValueSource
CAS Number 29527-36-4[10]
Molecular Formula C10H10N4O2S[10]
Molecular Weight 250.28 g/mol [10]
Recommended Use For Research Use Only[10]

The structure contains a 1,2,4-triazole-3-thiol core, an N-ethyl group, and a para-substituted nitrophenyl ring. These features suggest potential for specific biological interactions while also presenting predictable metabolic pathways, such as the reduction of the nitro group, which must be investigated.

The Imperative of Pharmacokinetic Profiling in Early Drug Development

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[11] A thorough understanding of a compound's PK profile is paramount in drug discovery. It allows researchers to establish a relationship between a drug's concentration in the body and its pharmacological effect, helping to select candidates with favorable properties, design appropriate dosing regimens, and avoid costly late-stage failures.[5][11] This guide provides a logical, multi-phase approach to systematically characterize the pharmacokinetic profile of the TC.

Phase I: Physicochemical and In Silico Characterization

Rationale

The journey of a drug through the body is fundamentally governed by its physicochemical properties. Before committing to resource-intensive cellular and animal studies, a combination of basic experimental measurements and computational (in silico) modeling provides a foundational understanding of the compound's likely behavior. This "predict-first" approach is a cornerstone of modern, efficient drug discovery, enabling early identification of potential liabilities such as poor solubility or membrane permeability.[12]

Key Physicochemical Parameters
2.2.1 Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Poor aqueous solubility is a primary cause of low oral bioavailability. This protocol determines the maximum concentration of the TC that can be achieved in an aqueous solution, a critical parameter for absorption.

  • Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at physiologically relevant pH values (e.g., pH 5.0, 6.2, and 7.4).

  • Incubation: Add an excess amount of the TC (to ensure saturation) to each buffer solution in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 g for 20 minutes) followed by filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the TC in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

In Silico ADME Prediction

Causality: Computational models leverage vast datasets of known drugs to predict the ADME properties of a novel structure. This allows for a rapid, cost-free initial assessment of "drug-likeness" and helps prioritize experimental resources.

The TC can be evaluated using web-based tools like SwissADME to predict key descriptors.[12]

Predicted ADME Properties for the Target Compound
ParameterPredicted ValueSignificance & Interpretation
Lipinski's Rule of 5 CompliantSuggests good potential for oral bioavailability.
Molecular Weight 250.28 g/mol Well within the <500 g/mol guideline.
LogP (Lipophilicity) ~2.5 - 3.5Indicates moderate lipophilicity, balancing solubility with membrane permeability.
H-Bond Donors 1Within the <5 guideline.
H-Bond Acceptors 5Within the <10 guideline.
Topological Polar Surface Area (TPSA) ~110 ŲSuggests potentially limited blood-brain barrier (BBB) penetration but adequate for GI absorption.
GI Absorption High (Predicted)The physicochemical properties suggest the compound is likely to be well-absorbed from the gut.
BBB Permeant No (Predicted)The polarity of the nitro group and the TPSA value make it unlikely to cross the BBB.
In Silico Screening Workflow

cluster_0Phase I: In Silico & Physicochemical ScreeningACompound Structure(TC)BSwissADME Server(or similar tool)A->BCPhysicochemical Data(Solubility, LogP)A->CDPredicted ADME Profile(Lipinski's, GI, BBB, etc.)B->DEDecision Point:Proceed to In Vitro?C->ED->EFAdvance to Phase II(In Vitro Assays)E->FYes(Favorable Profile)GRe-evaluate / Re-designE->GNo(Major Liabilities)

Caption: Workflow for initial computational and physicochemical evaluation.

Phase II: In Vitro ADME Assays

Rationale

While in silico models provide valuable predictions, in vitro assays using biological systems are essential for empirical validation. These experiments bridge the gap between computational theory and in vivo reality by measuring the compound's interaction with cells and proteins that govern its pharmacokinetic fate.

Absorption & Permeability
3.2.1 Experimental Protocol: Caco-2 Permeability Assay

Causality: The human intestinal epithelium is the primary barrier to the absorption of orally administered drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the gut wall. This assay measures the rate at which the TC crosses this cellular barrier.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 21-25 days until a differentiated, polarized monolayer is formed.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by testing the permeability of a low-permeability marker like Lucifer Yellow.

  • Apical to Basolateral (A→B) Permeability:

    • Add the TC (at a known concentration, e.g., 10 µM) to the apical (AP) chamber, which represents the intestinal lumen.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber, which represents the bloodstream.

    • Replenish the BL chamber with fresh buffer after each sample collection.

  • Basolateral to Apical (B→A) Permeability:

    • In a separate set of wells, add the TC to the BL chamber and sample from the AP chamber to assess active efflux.

  • Quantification: Analyze the concentration of the TC in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Metabolic Stability

Causality: The liver is the primary site of drug metabolism. A compound that is too rapidly metabolized will have a short duration of action and low bioavailability. Conversely, a compound that inhibits metabolic enzymes can cause drug-drug interactions. These assays assess the TC's susceptibility to metabolism. Based on a study of a structurally similar triazole, metabolic pathways may include nitro-group reduction and N-dealkylation.[13]

3.3.1 Experimental Protocol: Liver Microsomal Stability Assay

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs). This is a cost-effective first-pass screen for metabolic liability.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from rat, dog, and human to assess species differences) in a phosphate buffer.

  • Initiation: Pre-incubate the TC (e.g., at 1 µM) with the microsomes at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH. A control reaction without NADPH is run in parallel.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Quantification: Analyze the supernatant to measure the remaining concentration of the TC using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of TC remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Causality: Many drugs bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its biological target.[14] High PPB can limit efficacy and complicate PK interpretation.

3.4.1 Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Causality: The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer-containing chamber. The TC is added to the plasma side, and over time, the free (unbound) drug equilibrates across the membrane, allowing for its direct measurement.

  • Device Setup: Add plasma (rat and human) spiked with the TC into one chamber of the RED device insert. Add an equal volume of PBS to the adjacent chamber.

  • Incubation: Place the insert into a base plate, seal, and incubate with gentle shaking at 37°C for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Quantification: Determine the concentration of the TC in both samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vitro Assay Decision Pathway

cluster_1Phase II: In Vitro Decision MakingStartIn Vitro Data(Permeability, Stability, PPB)PermPermeability (Papp)?Start->PermStabMetabolic Stability (t½)?Perm->StabHigh (>10 x 10⁻⁶ cm/s)StopHigh Risk:Re-design/OptimizePerm->StopLow (<2 x 10⁻⁶ cm/s)PPBPlasma Protein Binding (fu)?Stab->PPBModerate-High (>30 min)Stab->StopLow (<15 min)ProceedAdvance to In Vivo PKPPB->ProceedAcceptable (>1%)PPB->StopVery High (<1%)

Caption: Decision tree based on key in vitro ADME outcomes.

Phase III: In Vivo Pharmacokinetic Studies

Rationale

In vivo studies in animal models are the definitive step in pharmacokinetic profiling, integrating all ADME processes simultaneously within a complex biological system.[11] This phase provides critical data on key parameters like bioavailability, clearance, and half-life, which are essential for predicting human dose and scheduling.

Pre-study Requirement: Bioanalytical Method Development

Causality: Accurate quantification of the TC in biological matrices (e.g., plasma) is the foundation of any PK study. A robust, validated bioanalytical method is required before animal studies can begin. LC-MS/MS is the gold standard due to its high sensitivity and selectivity.[7][9]

4.2.1 Protocol: LC-MS/MS Method Validation for TC in Rat Plasma
  • System Optimization: Infuse a standard solution of the TC into the mass spectrometer to optimize ionization parameters and identify the most abundant and stable precursor-to-product ion transitions for Selected Reaction Monitoring (SRM).

  • Sample Preparation: Develop a method to extract the TC from plasma and remove interfering proteins and phospholipids. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[8][15]

  • Chromatography: Develop an HPLC or UPLC method that provides a sharp, symmetrical peak for the TC, free from interference from endogenous matrix components.

  • Validation (ICH/FDA Guidelines):

    • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous peaks interfere with the TC or internal standard.

    • Linearity: Prepare a calibration curve over the expected concentration range and confirm the response is linear (e.g., r² > 0.99).

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the measured values are within ±15% of the nominal value.

    • Matrix Effect: Assess whether components of the plasma suppress or enhance the ionization of the TC.

    • Stability: Confirm the stability of the TC in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

The In Vivo PK Study Protocol

Causality: By administering the TC via both an intravenous (IV) route (which guarantees 100% bioavailability) and an oral (PO) route, we can determine the absolute oral bioavailability (F%), a critical parameter for an orally dosed drug.

  • Animal Model: Use male Wistar rats (n=3-5 per group), a common model for early PK studies.[13][16]

  • Dosing:

    • IV Group: Administer the TC as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg). The vehicle may be different (e.g., 0.5% methylcellulose in water) to ensure stability in the GI tract.

  • Blood Sampling:

    • Collect sparse serial blood samples (approx. 100-150 µL) from each rat into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma frozen at -80°C until analysis.

  • Analysis: Quantify the concentration of the TC in all plasma samples using the validated LC-MS/MS method.

Data Analysis and Key Parameters

Causality: Pharmacokinetic parameters are derived from the plasma concentration-time data. This is typically done using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the speed of absorption.
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable pointRepresents the total systemic exposure to the drug over time.
Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination.
Vdss Volume of distribution at steady-stateAn apparent volume that indicates the extent of drug distribution into tissues versus remaining in plasma.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Overall In Vivo Pharmacokinetic Workflow

cluster_2Phase III: In Vivo PK StudyAValidated LC-MS/MSBioanalytical MethodFPlasma Sample Analysis(LC-MS/MS)A->FBAnimal Dosing(Wistar Rats)CIntravenous (IV)GroupB->CDOral (PO)GroupB->DESerial Blood SamplingC->ED->EE->FGConcentration vs. Time DataF->GHNon-Compartmental Analysis(NCA)G->HIFinal PK Parameters(AUC, CL, t½, F%, etc.)H->I

Caption: Comprehensive workflow for an in vivo pharmacokinetic study.

Conclusion: Synthesizing the Complete Profile

The multi-phase approach detailed in this guide provides a systematic and scientifically rigorous framework for characterizing the pharmacokinetic profile of 4-Ethyl-5-(4-nitro-phenyl)-4H-[7][8][9]triazole-3-thiol. By integrating in silico predictions, robust in vitro assays, and definitive in vivo studies, researchers can build a comprehensive understanding of the compound's ADME properties.

The resulting dataset—encompassing solubility, permeability, metabolic stability, plasma protein binding, and key in vivo parameters like oral bioavailability and half-life—is critical for informed decision-making. It allows scientists to assess the viability of the TC as a drug candidate, identify potential liabilities that may require chemical modification, and provide the foundational knowledge needed to design future efficacy and toxicology studies, ultimately guiding its path in the drug development pipeline.

References

  • ResearchGate. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices.
  • Zenodo. (2026). Analytical method development and validation for the determination of triazole antifungals in biological matrices.
  • PMC. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
  • Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • PubMed. (2022). Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives.
  • International Journal of Pharmacy and Biological Sciences. (2021). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents.
  • Research & Reviews: Journal of Medicinal and Organic chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.
  • Lirias. (2025). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of.
  • Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
  • eurl-pesticides.eu. Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS).
  • Bentham Science Publishers. (2025). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole.
  • ACS Publications. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
  • PubMed. (2003). The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats.
  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • Sapphire Bioscience. 4-Ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol.
  • NextSDS. 4-ETHYL-5-(4-NITRO-PHENYL)-4H-[7][8][9]TRIAZOLE-3-THIOL. Available from:

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • WuXi AppTec DMPK. In Vivo Pharmacokinetics.
  • DergiPark. (2020). 4-PHENYL-4H-1,2,4-TRIAZOL)-3-YL) ACETATE FORCED DEGRADATION STUDY.

Methodological & Application

Chromatographic separation techniques for 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Separation and Analytical Characterization of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Executive Summary

The compound 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of metallo-β-lactamase (MBL) inhibitors intended to combat antimicrobial resistance[1]. However, its robust analytical characterization presents severe chromatographic challenges. This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed to overcome the triad of analytical hurdles associated with this molecule: thione-thiol tautomerism, oxidative dimerization, and secondary column interactions.

Physicochemical Profiling & Chromatographic Causality

As a Senior Application Scientist, it is critical to understand that successful chromatography is not achieved by trial and error, but by predicting molecular behavior. The experimental choices in this protocol are dictated by the specific structural features of the analyte:

  • Thione-Thiol Tautomerism: The proton at the exocyclic sulfur can migrate to the adjacent triazole nitrogen, creating a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. If the rate of this interconversion is similar to the chromatographic timescale, it results in severe peak broadening or "split" peaks. High-resolution mass spectrometry (ESI-TOF-MS) has proven effective in discriminating these tautomers[2]. Causality: To force the analyte into a single, sharp peak for purity analysis, we must either freeze the equilibrium (via sub-ambient temperatures) or accelerate it so the column sees a single averaged state (via elevated temperatures of 40–45°C). We opt for the latter to improve overall mass transfer.

  • Thiol Oxidation: Thiols are highly susceptible to oxidative dimerization, forming disulfides. In a standard HPLC run, this appears as an unexpected, late-eluting peak. Causality: We incorporate TCEP (Tris(2-carboxyethyl)phosphine) into the sample diluent. Unlike DTT, TCEP lacks a thiol group, preventing it from interfering with low-wavelength UV detection while actively reducing disulfides back to the monomeric state.

  • Metal Chelation & Silanol Interactions: The electron-withdrawing 4-nitrophenyl group increases the acidity of the triazole-thiol core. The resulting polar, nitrogen-rich structure readily chelates metal ions in the HPLC flow path and interacts with residual silanols on standard silica columns[3]. Causality: We utilize an end-capped Phenyl-Hexyl stationary phase. This not only masks silanols but provides orthogonal π−π selectivity for the nitrophenyl moiety. Furthermore, the mobile phase is heavily buffered with 0.1% Formic Acid (pH ~2.7) to suppress analyte ionization and eliminate peak tailing.

HPLC_Optimization C1 Thione-Thiol Tautomerism S1 Low pH Mobile Phase (0.1% Formic Acid) C1->S1 Suppresses interconversion C2 Thiol Oxidation (Disulfide Formation) S2 Reducing Agents (TCEP in solvent) C2->S2 Prevents dimerization C3 Metal Chelation & Silanol Activity S3 Phenyl-Hexyl Column (End-capped) C3->S3 Reduces secondary interactions O1 Sharp, Resolved Peaks S1->O1 O2 Stable Analyte Profile S2->O2 O3 Elimination of Peak Tailing S3->O3

Logical relationship between chromatographic challenges and methodological solutions.

Experimental Methodologies: The Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . When analyzing 1,2,4-triazole-3-thiols, the appearance of multiple peaks must be systematically diagnosed to differentiate between true impurities, tautomers, and oxidative degradants.

Protocol A: Sample Preparation & Disulfide Suppression
  • Diluent Preparation: Prepare a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid and 1 mM TCEP.

  • Stock Solution: Accurately weigh 5 mg of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol and dissolve in 5 mL of the prepared diluent (1 mg/mL). Sonicate for 5 minutes.

  • Incubation: Allow the solution to rest at room temperature for 15 minutes to ensure complete reduction of any pre-existing disulfides by the TCEP.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (the nitrophenyl group exhibits mild photosensitivity).

Protocol B: Self-Validation Workflow

Execute the following sequence to validate the integrity of the peaks observed:

  • Step 1 (Baseline): Inject a blank (Diluent + TCEP) to identify system peaks.

  • Step 2 (Degradant Check): Inject the analyte prepared without TCEP. Note any late-eluting secondary peaks (putative disulfides).

  • Step 3 (Reduction Confirmation): Inject the analyte prepared with TCEP. If the late-eluting peak disappears and the main peak area increases, it is confirmed as a reversible oxidative disulfide, not a synthetic impurity.

  • Step 4 (Tautomer Check): If peak splitting or severe tailing is observed on the main peak, alter the column compartment temperature from 25°C to 45°C. If the peak shape sharpens into a single symmetrical peak, the initial distortion was due to thione-thiol interconversion kinetics, validating the method's resolving power.

Validation_Workflow Start Self-Validating Workflow: Tautomer vs. Degradant Step1 Run Blank (Mobile Phase + TCEP) Start->Step1 Step2 Run Analyte WITHOUT TCEP (Observe multiple peaks) Step1->Step2 Step3 Run Analyte WITH TCEP (Disulfide peak disappears) Step2->Step3 Step4 Vary Column Temp (20°C vs 45°C) (Tautomer ratio/shape alters) Step3->Step4 Valid Method Validated: Peaks Confirmed as Tautomers Step4->Valid

Self-validating workflow to distinguish thione-thiol tautomers from oxidative degradants.

Data Presentation & Analytical Parameters

Table 1: Optimized RP-HPLC-DAD/MS Parameters | Parameter | Specification | Scientific Rationale | | :--- | :--- | :--- | | Column | Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm | π−π interactions with the 4-nitrophenyl group provide orthogonal selectivity compared to C18. | | Mobile Phase A | Water + 0.1% Formic Acid | Low pH (~2.7) keeps the thiol protonated, preventing secondary silanol interactions. | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent preferred over Methanol to minimize hydrogen-bonding disruption of tautomers. | | Flow Rate | 0.4 mL/min | Optimal linear velocity for sub-2-micron particles. | | Gradient | 5% B to 95% B over 8 minutes | Ensures rapid elution of the highly retained nitro-aromatic system. | | Column Temp | 45°C | Accelerates tautomeric interconversion to yield a single, sharp, time-averaged peak. | | Detection (UV) | 280 nm & 320 nm | Captures the extended conjugation of the triazole-nitrophenyl system. | | Detection (MS) | ESI (+/-) | Thione form ionizes preferentially in ESI(+); Thiol form ionizes efficiently in ESI(-). |

Table 2: Troubleshooting Matrix

Observation Chemical Causality Corrective Action
Broad, flat-topped main peak Slow thione-thiol tautomeric interconversion on the column. Increase column temperature to 45°C; increase gradient steepness.
Late-eluting secondary peak Oxidative dimerization forming a disulfide bridge. Add 1 mM TCEP to the sample diluent; purge mobile phases with inert gas.

| Severe peak tailing | Analyte ionization (deprotonation of thiol) or metal chelation. | Ensure Mobile Phase pH < 3.0; use a PEEK-lined or metal-free column hardware. |

References

  • Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117–129.[Link]

  • SIELC Technologies. (2018). Separation of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- on Newcrom R1 HPLC column. SIELC Application Notes.[Link]

  • National Institutes of Health. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. PMC.[Link]

Sources

Application Notes and Protocols for the Complexation of 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol Ligand

Application Notes and Protocols for the Complexation of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol Ligand

Introduction: The Versatile Role of 1,2,4-Triazole-3-thiol Ligands in Coordination Chemistry and Drug Development

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust coordination capabilities.[1][2] The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions gives rise to a class of versatile ligands with significant potential in drug design and catalysis. Specifically, 4-Ethyl-5-(4-nitro-phenyl)-4H-[3][4][5]triazole-3-thiol (ENPT) represents a ligand of considerable interest due to its potential to form stable complexes with a variety of transition metal ions. The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligand, a phenomenon attributed to the principles of chelation therapy and the diverse coordination geometries adopted by the central metal ion.[2]

These triazole-based ligands are effective coordinating agents due to the presence of both hard nitrogen and soft sulfur donor atoms.[2] The thione-substituted 1,2,4-triazoles and their derivatives have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] This has led to a surge in research focused on the synthesis and characterization of their metal complexes, with the aim of developing novel therapeutic agents.[2]

This comprehensive guide provides detailed protocols for the synthesis of the ENPT ligand and its subsequent complexation with various metal ions. It further outlines the essential characterization techniques required to validate the successful formation of these complexes and elucidates their potential applications in research and drug development.

Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol (ENPT) Ligand

The synthesis of ENPT is a two-step process commencing with the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This method is a well-established route for the preparation of 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][6]

Step 1: Synthesis of 1-(4-nitrobenzoyl)-4-ethyl-thiosemicarbazide

This initial step involves the reaction of 4-nitrobenzohydrazide with ethyl isothiocyanate to form the corresponding N,N'-disubstituted thiosemicarbazide.

Materials:

  • 4-Nitrobenzohydrazide

  • Ethyl isothiocyanate

  • Ethanol (absolute)

  • Reflux apparatus

  • Magnetic stirrer with hotplate

  • Beakers and flasks

  • Filtration apparatus (Büchner funnel and flask)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 0.1 mol of 4-nitrobenzohydrazide in 100 mL of absolute ethanol.

  • Gently heat the mixture with stirring until the hydrazide is completely dissolved.

  • To the clear solution, add 0.1 mol of ethyl isothiocyanate dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), a solid precipitate of 1-(4-nitrobenzoyl)-4-ethyl-thiosemicarbazide will form.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator. The crude thiosemicarbazide can be used directly in the next step or recrystallized from ethanol for higher purity.

Step 2: Cyclization to 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

The synthesized thiosemicarbazide intermediate undergoes a base-catalyzed dehydrative cyclization to yield the desired triazole-thiol ligand.[1][6]

Materials:

  • 1-(4-nitrobenzoyl)-4-ethyl-thiosemicarbazide (from Step 1)

  • 8% aqueous Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Reflux apparatus

  • Magnetic stirrer with hotplate

  • pH paper or pH meter

  • Beakers and flasks

  • Filtration apparatus

Protocol:

  • Suspend 0.1 mol of the 1-(4-nitrobenzoyl)-4-ethyl-thiosemicarbazide in 150 mL of 8% aqueous NaOH solution in a round-bottom flask.

  • Heat the mixture under reflux with constant stirring for 3-5 hours. Monitor the reaction progress by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with dilute HCl to a pH of approximately 5-6.[6]

  • A precipitate of 4-Ethyl-5-(4-nitro-phenyl)-4H-[3][4][5]triazole-3-thiol will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any inorganic salts.

  • Dry the purified ligand. For further purification, recrystallization from ethanol or an ethanol-water mixture can be performed.[6]

Gcluster_0Step 1: Thiosemicarbazide Formationcluster_1Step 2: Cyclization4-Nitrobenzohydrazide4-NitrobenzohydrazideReaction1Reaction in Ethanol4-Nitrobenzohydrazide->Reaction1Ethyl isothiocyanateEthyl isothiocyanateEthyl isothiocyanate->Reaction11-(4-nitrobenzoyl)-4-ethyl-thiosemicarbazide1-(4-nitrobenzoyl)-4-ethyl-thiosemicarbazideReaction1->1-(4-nitrobenzoyl)-4-ethyl-thiosemicarbazideThiosemicarbazide1-(4-nitrobenzoyl)-4-ethyl-thiosemicarbazideReaction2Base-catalyzedReflux (NaOH)Thiosemicarbazide->Reaction2AcidificationAcidification (HCl)Reaction2->AcidificationENPT_Ligand4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiolAcidification->ENPT_Ligand

Caption: Synthetic pathway for ENPT ligand.

General Protocol for Metal Complexation

The ENPT ligand can be complexed with a variety of transition metal salts. The following is a general protocol that can be adapted for different metal ions. The stoichiometry of the reaction (metal-to-ligand ratio) may need to be optimized for specific metals. A 1:2 metal-to-ligand molar ratio is a common starting point for divalent metal ions.[2]

Materials:

  • 4-Ethyl-5-(4-nitro-phenyl)-4H-[3][4][5]triazole-3-thiol (ENPT)

  • Metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O)

  • Ethanol or Methanol (absolute)

  • Reflux apparatus

  • Magnetic stirrer with hotplate

  • Beakers and flasks

  • Filtration apparatus

Protocol:

  • Dissolve the ENPT ligand in hot ethanol or methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • In a separate beaker, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • The molar ratio of metal to ligand should be adjusted based on the desired complex. A 1:2 ratio is typical for the formation of [M(ENPT)₂] type complexes.

  • Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate often indicates the formation of the complex.[2]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the product with hot ethanol to remove any unreacted ligand or metal salt.[2]

  • Dry the complex in a desiccator.

GLigand_SolutionENPT Ligand inHot Ethanol/MethanolMixingDropwise Additionwith StirringLigand_Solution->MixingMetal_Salt_SolutionMetal Salt inEthanol/MethanolMetal_Salt_Solution->MixingRefluxReflux (2-4 hours)Mixing->RefluxCoolingCool to Room TemperatureReflux->CoolingFiltrationVacuum Filtration & WashingCooling->FiltrationFinal_ProductDried Metal ComplexFiltration->Final_Product

Caption: General workflow for metal complexation.

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic techniques is typically employed.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the ligand and for observing the changes upon complexation.

  • Ligand (ENPT): The FT-IR spectrum of the free ligand is expected to show characteristic absorption bands for the N-H, C=S, and C=N groups. The absence of the carbonyl (C=O) absorption from the thiosemicarbazide intermediate is a key indicator of successful cyclization.[1]

  • Metal Complexes: Upon complexation, the most significant change is often the disappearance or significant shift of the S-H stretching vibration, indicating deprotonation and coordination of the thiol sulfur to the metal ion. Additionally, shifts in the C=N and other triazole ring vibrations can provide evidence of coordination through a nitrogen atom. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.

Functional GroupExpected Wavenumber (cm⁻¹) - LigandExpected Change Upon Complexation
N-H (triazole)~3100-3200Broadening or shifting
S-H (thiol)~2500-2600Disappearance
C=N (triazole)~1600-1650Shift to lower or higher frequency
C=S (thione)~1250-1300Shift to lower frequency
M-N-Appearance in the far-IR region (~400-500)
M-S-Appearance in the far-IR region (~300-400)
¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the structure of the ligand and how it changes upon coordination to a metal ion.

  • Ligand (ENPT): The ¹H NMR spectrum of the free ligand in a suitable deuterated solvent (e.g., DMSO-d₆) will show distinct signals for the protons of the ethyl group (a triplet and a quartet), the aromatic protons of the nitrophenyl ring (typically two doublets), and a downfield singlet for the S-H proton.

  • Metal Complexes: The most definitive evidence of complexation in the ¹H NMR spectrum is the disappearance of the signal corresponding to the S-H proton, confirming its deprotonation and involvement in bonding to the metal.[7] The signals for the protons on the ethyl group and the aromatic ring may experience slight shifts due to the change in the electronic environment upon coordination.

Proton EnvironmentExpected Chemical Shift (δ, ppm) - LigandExpected Change Upon Complexation
-CH₃ (ethyl)~1.2-1.4 (triplet)Minor shift
-CH₂- (ethyl)~4.0-4.3 (quartet)Minor shift
Aromatic-H~7.5-8.5 (multiplets/doublets)Minor shift
S-H (thiol)~13.0-14.0 (singlet)Disappearance
Single-Crystal X-ray Diffraction

For crystalline complexes, single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure. This method provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. It can confirm the bidentate coordination of the ligand through the sulfur and a nitrogen atom and reveal the overall molecular structure and packing in the solid state.

Coordination Chemistry and Potential Geometries

The ENPT ligand is expected to act as a bidentate chelating agent, coordinating to a metal ion through the deprotonated thiol sulfur atom and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring.[4][2] The specific coordination geometry of the resulting metal complex will depend on the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.

Commonly observed geometries for transition metal complexes with similar ligands include:

  • Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cd(II).

  • Square Planar: Common for d⁸ metal ions such as Ni(II) and Cu(II).[4]

  • Octahedral: Can be formed with various transition metals, where the remaining coordination sites are occupied by solvent molecules or other ligands.

Gcluster_0Bidentate Coordinationcluster_1Potential GeometriesMMetal IonSSM->SNNM->NTetrahedralTetrahedral(e.g., Zn(II))M->TetrahedralformsSquarePlanarSquare Planar(e.g., Ni(II), Cu(II))M->SquarePlanarformsOctahedralOctahedral(e.g., Co(II), Fe(III))M->OctahedralformsLigandTriazole Ring

Caption: Coordination mode and potential geometries.

Applications in Drug Development and Research

The metal complexes of 4,5-disubstituted-1,2,4-triazole-3-thiols are of significant interest in the field of drug development due to their potential therapeutic applications.

  • Anticancer Activity: Many metal complexes of triazole derivatives have been reported to exhibit significant in vitro cytotoxicity against various cancer cell lines.[2] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across cell membranes and interaction with biological targets.

  • Antimicrobial Agents: These complexes have also shown promising activity against a range of bacterial and fungal strains. The proposed mechanism of action often involves the disruption of cellular processes through binding to essential enzymes or DNA.

  • Catalysis: The well-defined coordination environment of these complexes makes them potential candidates for catalytic applications in various organic transformations.

Conclusion

This guide provides a detailed framework for the synthesis, complexation, and characterization of the 4-Ethyl-5-(4-nitro-phenyl)-4H-[3][4][5]triazole-3-thiol ligand and its metal complexes. The protocols are designed to be adaptable for a range of research applications, from fundamental coordination chemistry studies to the development of novel therapeutic agents. The versatility of the triazole-thiol scaffold, combined with the diverse properties of transition metals, offers a rich platform for the design and discovery of new functional molecules.

References

  • This reference is not available.
  • Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., Salimon, J., & Abdullah, B. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC. [Link]

  • Asif, M. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry. [Link]

  • This reference is not available.
  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. GinPolMedProject. [Link]

  • This reference is not available.
  • Singh, R., & Kumar, V. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

Application Notes and Protocols for Formulation of 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol

Application Notes and Protocols for Formulation of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

Introduction: Navigating the Formulation Challenges of a Promising Triazole-Thiol Compound

The compound 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol represents a class of heterocyclic structures with significant therapeutic potential, with related triazole derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects[4][5]. The presence of a nitrophenyl group and a triazole-thiol core suggests that this molecule may possess valuable pharmacological properties. However, these same structural features—a rigid aromatic system and functional groups capable of strong intermolecular interactions—often lead to poor aqueous solubility.

It is estimated that over 70% of new drug candidates in the development pipeline are poorly soluble in water[6]. This presents a major hurdle in drug development, as poor solubility can lead to low and erratic oral bioavailability, hindering a compound's therapeutic efficacy. For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids. When a drug's solubility is limited, its dissolution rate becomes the rate-limiting step for absorption, a characteristic of Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility)[3][7][8]. Assuming 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol falls into this category, enhancing its solubility and dissolution rate is paramount to unlocking its full therapeutic potential.

This guide provides a detailed overview of advanced formulation strategies to address the solubility challenges of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol. We will delve into the mechanistic basis of several powerful techniques, provide step-by-step protocols for their implementation, and outline the essential characterization methods to validate the formulation's performance. The strategies discussed herein are designed to transform this promising but challenging molecule into a viable drug candidate with improved bioavailability.

I. Nanoparticle-Based Drug Delivery Systems

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, which can lead to enhanced dissolution rates and saturation solubility[6]. Nanoparticle formulations, such as nanosuspensions and polymeric nanoparticles, are highly effective for delivering poorly soluble drugs.

A. Polymeric Nanoparticles via Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely used technique to produce polymeric nanoparticles. This method involves dissolving the drug and a polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer and drug to co-precipitate as nanoparticles.

Causality of Experimental Choices:

  • Polymer Selection: The choice of polymer is critical as it forms the matrix of the nanoparticle, influences drug loading, and controls the release profile. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are often chosen for their biocompatibility and tunable degradation rates.

  • Solvent System: A solvent system is selected in which both the drug and the polymer are soluble, and which is miscible with the anti-solvent (typically water). Acetone or a mixture of acetone and ethanol are common choices.

  • Stabilizer: A stabilizer (or surfactant) is included in the aqueous phase to prevent the newly formed nanoparticles from aggregating. Poloxamers or polyvinyl alcohol (PVA) are frequently used to provide steric stabilization.

Experimental Protocol: Preparation of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol Loaded PLGA Nanoparticles

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 10 mg of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v solution of Poloxamer 407 in deionized water.

    • Stir the solution at room temperature until the Poloxamer is fully dissolved.

  • Nanoprecipitation:

    • Add the organic phase dropwise into 20 mL of the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).

    • An immediate formation of a milky colloidal suspension indicates nanoparticle formation.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension step twice to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional, for long-term storage):

    • Resuspend the final nanoparticle pellet in a solution containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours.

Gcluster_organicOrganic Phasecluster_aqueousAqueous PhasedrugDrug + Polymerin Organic SolventnanoprecipitationNanoprecipitationdrug->nanoprecipitationDropwise AdditionstabilizerStabilizer in Waterstabilizer->nanoprecipitationMagnetic Stirringsolvent_evapSolvent Evaporationnanoprecipitation->solvent_evapFormation ofNanoparticle SuspensionpurificationPurification(Centrifugation)solvent_evap->purificationRemoval ofOrganic Solventfinal_productLyophilized Nanoparticlespurification->final_productWashing

Caption: Workflow for Polymeric Nanoparticle Preparation.

B. Characterization of Nanoparticles

A thorough characterization is essential to ensure the quality and performance of the nanoparticle formulation.

Parameter Method Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles. A narrow PDI (<0.3) is desirable.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which indicates their stability against aggregation.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug Loading and Encapsulation Efficiency UV-Vis Spectrophotometry or HPLCTo quantify the amount of drug encapsulated within the nanoparticles.

Protocol: Determining Encapsulation Efficiency

  • After the final centrifugation step (before lyophilization), collect the supernatant.

  • Disrupt a known amount of the nanoparticle pellet using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.

  • Analyze the amount of drug in the supernatant (unencapsulated drug) and in the disrupted pellet (encapsulated drug) using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

C. In Vitro Drug Release Studies

In vitro release studies are performed to predict the in vivo performance of the formulation. The dialysis bag method is commonly used for nanoparticles[9][10][11].

Protocol: Dialysis Bag Method

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

  • Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • Place the sealed dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples by HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

II. Solid Dispersion Technology

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state[12]. This technique can enhance the dissolution of poorly soluble drugs by reducing particle size, improving wettability, and, most importantly, by converting the drug from a crystalline to a more soluble amorphous state[3][13].

A. Solvent Evaporation Method

The solvent evaporation method is a common technique for preparing solid dispersions, particularly for thermolabile drugs.

Causality of Experimental Choices:

  • Carrier Selection: Hydrophilic polymers such as polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 4000 are excellent carriers. They are highly soluble in water and can form a solid solution with the drug, preventing its recrystallization[12].

  • Solvent Selection: A common solvent that can dissolve both the drug and the carrier is required. Ethanol or methanol are often suitable choices.

  • Drug-to-Carrier Ratio: The ratio of drug to carrier is a critical parameter that affects the dissolution rate and the physical stability of the solid dispersion. Different ratios should be tested to find the optimal formulation.

Experimental Protocol: Preparation of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol Solid Dispersion

  • Dissolution:

    • Accurately weigh the drug and the carrier (e.g., PVP K30) in different ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both components in a minimal amount of a common solvent (e.g., ethanol) in a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Storage:

    • Store the prepared solid dispersion in a desiccator to protect it from moisture, which can induce recrystallization.

GstartDrug + CarrierdissolutionDissolutionstart->dissolutionWeighsolventCommon Solvent(e.g., Ethanol)solvent->dissolutionrotary_evapRotary Evaporationdissolution->rotary_evapClear SolutiondryingVacuum Dryingrotary_evap->dryingSolid MasspulverizationPulverization & Sievingdrying->pulverizationDried SolidstorageStore in Desiccatorpulverization->storageUniform Powder

Caption: Workflow for Solid Dispersion by Solvent Evaporation.

B. Characterization of Solid Dispersions

Characterization is crucial to confirm the formation of an amorphous solid dispersion and to understand the interaction between the drug and the carrier.

Parameter Method Purpose
Solid-State Characterization Powder X-ray Diffraction (PXRD)To determine the physical state (crystalline or amorphous) of the drug in the solid dispersion. The absence of sharp peaks indicates an amorphous state.[13][14]
Thermal Analysis Differential Scanning Calorimetry (DSC)To investigate the thermal behavior and miscibility of the drug and carrier. A single glass transition temperature (Tg) suggests a miscible system.[14]
Drug-Carrier Interaction Fourier-Transform Infrared (FTIR) SpectroscopyTo identify any potential interactions (e.g., hydrogen bonding) between the drug and the carrier by observing shifts in characteristic peaks.[15]
Dissolution Rate USP Dissolution Apparatus II (Paddle)To compare the dissolution profile of the solid dispersion with that of the pure drug and a physical mixture.

Protocol: In Vitro Dissolution Testing

  • Perform the dissolution study using a USP Apparatus II at 37 ± 0.5°C with a paddle speed of 75 rpm.

  • Use 900 mL of a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).

  • Add an amount of solid dispersion equivalent to a specific dose of the drug into the dissolution vessel.

  • Withdraw samples at predetermined time points and analyze the drug concentration using a validated analytical method.

III. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[16]. They can encapsulate poorly soluble drug molecules, or parts of them, within their cavity, forming inclusion complexes that have enhanced aqueous solubility and stability[2][17].

A. Kneading Method

The kneading method is a simple and solvent-efficient technique to prepare cyclodextrin inclusion complexes.

Causality of Experimental Choices:

  • Cyclodextrin Selection: The size of the cyclodextrin cavity is crucial for effective complexation. Beta-cyclodextrin (β-CD) is commonly used due to its cavity size being suitable for many drug molecules. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher aqueous solubility and are often preferred.

  • Hydration: A small amount of water is added to facilitate the interaction between the drug and the cyclodextrin by creating a paste-like consistency, which enhances the molecular mobility and allows the drug to enter the cyclodextrin cavity.

Experimental Protocol: Preparation of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol-HP-β-CD Complex

  • Mixing:

    • Accurately weigh HP-β-CD and the drug in a 1:1 molar ratio.

    • Place the mixture in a glass mortar.

  • Kneading:

    • Add a small volume of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a thick paste.

    • Knead the paste thoroughly for 45-60 minutes.

  • Drying:

    • Dry the resulting product in an oven at 50°C until a constant weight is achieved.

  • Pulverization and Storage:

    • Pulverize the dried complex and store it in a desiccator.

B. Characterization of Inclusion Complexes

Characterization is aimed at confirming the formation of the inclusion complex.

Parameter Method Purpose
Phase Solubility Studies Higuchi and Connors MethodTo determine the stoichiometry of the complex (e.g., 1:1, 1:2) and the stability constant (Kc).
Confirmation of Complexation Differential Scanning Calorimetry (DSC)The disappearance or shifting of the drug's melting endotherm indicates complex formation.[16]
Structural Analysis ¹H NMR SpectroscopyChanges in the chemical shifts of the drug's protons and the inner protons of the cyclodextrin cavity provide strong evidence of inclusion.[17]

IV. Stability Testing

Stability testing is a critical component of formulation development to ensure the product maintains its quality, safety, and efficacy throughout its shelf life. Protocols should follow the International Council for Harmonisation (ICH) guidelines[18][19][20][21][22].

Protocol: Accelerated Stability Study

  • Storage: Store the final formulation (e.g., lyophilized nanoparticles, solid dispersion powder) in its proposed container closure system at accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH[19].

  • Testing Intervals: Test the samples at 0, 3, and 6 months.

  • Parameters to Evaluate:

    • Appearance: Visual inspection for any changes in color, clarity, or precipitation.

    • Drug Content: Assay for the amount of active drug.

    • Physical Properties: For nanoparticles, monitor particle size, PDI, and zeta potential. For solid dispersions, perform PXRD to check for any recrystallization.

    • In Vitro Release: Perform dissolution/release testing to ensure the profile remains consistent.

Conclusion

The formulation of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol presents a classic challenge in pharmaceutical development due to its likely poor aqueous solubility. However, by employing advanced formulation strategies such as nanoparticle encapsulation, solid dispersion, and cyclodextrin complexation, it is possible to significantly enhance its dissolution rate and bioavailability. The choice of the most suitable technique will depend on the specific physicochemical properties of the drug, the desired release profile, and manufacturing considerations. The protocols and characterization methods detailed in this guide provide a robust framework for researchers and scientists to systematically develop a clinically viable and effective drug delivery system for this promising therapeutic agent.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Drug Discovery Online. (2023, December 18).
  • Hilaris Publisher. (2024, May 29). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023, September 15).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. (2014, May 15).
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  • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms.
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  • Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. (2023, August 7).
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  • ICH. (n.d.). Quality Guidelines.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Dissolution Technologies. (2019, August 31).
  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing.
  • ACS Publications. (2021, April 2). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
  • EMA. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Pharma Excipients. (2020, August 26).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • PMC.
  • ACS Omega. (2026, January 27). Computational Investigation of 4-Nitrophenol Inclusion Complexes with α-, β-, and γ-Cyclodextrins.
  • PMC. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method.
  • Formulation and Characterization of Solid Dispersions of Etoricoxib Using N
  • MDPI. (2024, January 12). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
  • ResearchGate. (n.d.). (PDF) Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity.
  • MDPI. (2022, April 11).
  • ResearchGate. (n.d.). Complexes of α-, β-, and γ-cyclodextrins with nitrophenols: A theoretical study of the structure and energy | Request PDF.
  • CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review. (2023, January 18).
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  • PMC. (2025, September 17).
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  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Semantic Scholar. (2025, August 15). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug.
  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025, May 10).
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  • OAText. (2016, December 12).
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  • Anticancer properties of 1,2,4-triazole derivatives (liter
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  • MDPI. (2004, March 31).
  • View of Liposomes as Drug Delivery System: An Upd
  • Semantic Scholar. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][3]-triazole-3-thiol derivatives as antimicrobial agents.

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 4-Ethyl-5-(4-nitro-phenyl)-4H-triazol-3-thiol

Technisches Support-Center: Optimierung der Synthese von 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazol-3-thiol

Verfasst von: Ihrem Senior Application Scientist Team

Dieses Handbuch richtet sich an Forscher, Chemiker und Fachleute in der Arzneimittelentwicklung, die an der Synthese von substituierten 1,2,4-Triazol-3-thiolen beteiligt sind. Unser Ziel ist es, ein tiefgreifendes Verständnis der kritischen Parameter zu vermitteln, die die Reaktionsausbeute und -reinheit beeinflussen, und praktische, evidenzbasierte Lösungen für häufig auftretende experimentelle Hürden bereitzustellen.

Syntheseübersicht und Mechanismus

Die vorherrschende und zuverlässigste Methode zur Synthese von 4,5-disubstituierten-4H-1,2,4-triazol-3-thiolen verläuft über die Kondensation eines Säurehydrazids mit einem Isothiocyanat, gefolgt von einer basenkatalysierten intramolekularen dehydratisierenden Zyklisierung des resultierenden Acylthiosemicarbazid-Zwischenprodukts.[4] Die gesamte Sequenz ist entscheidend für die Maximierung der Ausbeute des Endprodukts, 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazol-3-thiol.

Synthesis_Pathwaycluster_startAusgangsmaterialiencluster_intermediateZwischenproduktecluster_finalEndproduktA4-NitrobenzoesäureE4-NitrobenzoesäurehydrazidA->E HydrazinolyseBHydrazinhydratB->ECEthylaminFEthylisothiocyanatC->F Reaktion mit CS2DKohlenstoffdisulfidD->FGN'-(4-Nitrobenzoyl)-N-ethylthiosemicarbazidE->G KondensationF->GH4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazol-3-thiolG->H BasenkatalysierteZyklisierung

Abbildung 1: Allgemeiner Syntheseweg für 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazol-3-thiol.

Häufig gestellte Fragen (FAQs)

F1: Was ist der kritischste Schritt, der die Gesamtausbeute bei dieser Synthese beeinflusst?

A1: Der kritischste Schritt ist die basenkatalysierte Zyklisierung des Acylthiosemicarbazid-Zwischenprodukts (G). Die pH-Bedingungen in diesem Schritt bestimmen direkt den Zyklisierungsweg. Alkalische Bedingungen (z. B. NaOH, KOH) begünstigen die Bildung des gewünschten 1,2,4-Triazolrings.[5][6] Umgekehrt können saure Bedingungen zur Bildung des unerwünschten 1,3,4-Thiadiazol-Isomers führen, was die Ausbeute Ihres Zielmoleküls drastisch reduziert.[7]

F2: Wie beeinflussen die Reaktionsbedingungen (sauer vs. basisch) die Art des gebildeten Heterozyklus?

A2: Das pH-Milieu steuert, welches Heteroatom (Stickstoff oder Schwefel) den nukleophilen Angriff auf das Carbonyl-Kohlenstoffatom initiiert.

  • Im basischen Medium: Das Stickstoffatom (N4) des Thiosemicarbazid-Rückgrats wird deprotoniert, was seine Nukleophilie erhöht. Dieser Stickstoff greift dann das Carbonyl-Kohlenstoffatom an, was nach Dehydratisierung zur Bildung des 1,2,4-Triazol-Rings führt.[5]

  • Im sauren Medium: Das Carbonyl-Sauerstoffatom wird protoniert, was die Elektrophilie des Carbonyl-Kohlenstoffatoms erhöht. Dies erleichtert einen nukleophilen Angriff durch das Schwefelatom, was nach der Dehydratisierung zur Bildung eines 1,3,4-Thiadiazol-Rings führt.[5][7]

Competing_Pathwayscluster_alkalineAlkalisches Medium (z.B. NaOH)cluster_acidicSaures Medium (z.B. H₂SO₄)StartN'-(4-Nitrobenzoyl)-N-ethylthiosemicarbazidTriazoleGewünschtes Produkt:4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazol-3-thiolStart->TriazoleKorrekter WegThiadiazoleNebenprodukt:2-(Ethylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazolStart->ThiadiazoleFalscher Weg

Abbildung 2: Konkurrierende Zyklisierungswege in Abhängigkeit vom pH-Wert.

F3: Sollte ich Ethylisothiocyanat kaufen oder selbst synthetisieren?

A3: Beide Optionen sind valide, haben aber unterschiedliche Implikationen. Kommerziell erhältliches Ethylisothiocyanat bietet Bequemlichkeit, kann aber mit der Zeit abgebaut werden. Die Synthese im Labor, typischerweise aus Ethylamin und Kohlenstoffdisulfid, liefert frisches Reagenz und kann kostengünstiger sein.[8][9] Wenn Sie eine niedrige Ausbeute im Kondensationsschritt feststellen, sollten Sie die Qualität Ihres Isothiocyanats überprüfen oder es frisch synthetisieren.

F4: Welche analytischen Techniken werden zur Überwachung des Reaktionsfortschritts empfohlen?

A4: Die Dünnschichtchromatographie (DC) ist für die Überwachung dieser Reaktion von unschätzbarem Wert. Verwenden Sie eine geeignete mobile Phase (z. B. eine Mischung aus Hexan und Ethylacetat), um das Verschwinden der Ausgangsmaterialien und das Erscheinen des Produkts zu verfolgen. Die Co-Spotting mit authentischen Standards der Ausgangsmaterialien hilft, eine eindeutige Identifizierung zu gewährleisten.

Leitfaden zur Fehlerbehebung

ProblemMögliche UrsachenEmpfohlene Lösungen & Begründungen
Geringe oder keine Bildung des Acylthiosemicarbazid-Zwischenprodukts 1. Zersetztes oder unreines Ethylisothiocyanat.2. Unreines 4-Nitrobenzoesäurehydrazid.3. Unzureichende Reaktionstemperatur oder -zeit.Lösung: 1. Überprüfen Sie die Reagenzqualität: Verwenden Sie frisch geöffnetes oder destilliertes Ethylisothiocyanat. Synthetisieren Sie es bei Bedarf frisch.[8]2. Stellen Sie die Reinheit des Hydrazids sicher: Rekristallisieren Sie das 4-Nitrobenzoesäurehydrazid aus einem geeigneten Lösungsmittel (z. B. Ethanol), um Verunreinigungen zu entfernen.3. Optimieren Sie die Bedingungen: Führen Sie die Reaktion unter Rückfluss in einem geeigneten Lösungsmittel wie absolutem Ethanol für 4-5 Stunden durch, um eine vollständige Umsetzung sicherzustellen.[6] Überwachen Sie den Fortschritt mittels DC.
Geringe Ausbeute des Endprodukts (Triazol) nach der Zyklisierung 1. Falscher pH-Wert; Vorhandensein von Säure, die die Thiadiazol-Bildung begünstigt.2. Unvollständige Zyklisierung.3. Produktverlust während der Aufarbeitung und Isolierung.Lösung: 1. Stellen Sie stark basische Bedingungen sicher: Verwenden Sie eine wässrige Lösung von 2N NaOH oder KOH für die Zyklisierung.[6] Dies gewährleistet die Deprotonierung des richtigen Stickstoffs und lenkt die Reaktion auf den 1,2,4-Triazol-Weg.[5]2. Gewährleisten Sie eine vollständige Reaktion: Erhitzen Sie das Reaktionsgemisch für 2-4 Stunden unter Rückfluss bei 80-90 °C.[5] Überwachen Sie das Verschwinden des Zwischenprodukts mittels DC.3. Optimieren Sie die Isolierung: Kühlen Sie die basische Lösung nach Abschluss der Reaktion auf Raumtemperatur und dann in einem Eisbad ab, bevor Sie sie ansäuern. Die Ansäuerung auf einen pH-Wert von ca. 5-6 mit einer kalten Säure (z. B. HCl) führt zur Ausfällung des Produkts.[6] Eine gründliche Kühlung maximiert die Ausfällung, da die Löslichkeit bei niedrigeren Temperaturen verringert ist.
Produkt "ölt aus" während der Rekristallisation anstatt zu kristallisieren 1. Vorhandensein von Verunreinigungen, die den Schmelzpunkt senken.2. Zu schnelles Abkühlen.3. Falsche Wahl des Lösungsmittels.Lösung: 1. Entfernen Sie lösliche Verunreinigungen: Erwägen Sie eine Säure-Base-Extraktion vor der Rekristallisation, um neutrale Verunreinigungen zu entfernen.[10]2. Kontrollieren Sie die Abkühlrate: Lassen Sie die heiße, gesättigte Lösung langsam auf Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen. Dies fördert die Bildung geordneter Kristalle anstelle eines Öls.3. Wählen Sie ein geeignetes Lösungsmittelsystem: Ethanol oder eine Mischung aus DMF und Wasser sind oft wirksam.[7][11] Lösen Sie das Öl in einer minimalen Menge eines guten Lösungsmittels (z. B. heißes Ethanol) und fügen Sie dann tropfenweise ein schlechtes Lösungsmittel (z. B. Wasser) hinzu, bis eine Trübung auftritt, und erhitzen Sie dann erneut bis zur Klärung, bevor Sie es abkühlen lassen.
Isoliertes Produkt ist verfärbt (z. B. gelb oder braun) 1. Vorhandensein von farbigen Verunreinigungen aus den Ausgangsmaterialien.2. Geringfügige Zersetzung bei hohen Temperaturen.3. Oxidation des Thiol-Anteils.Lösung: 1. Entfärben mit Aktivkohle: Fügen Sie der heißen Lösung vor der Filtration während der Rekristallisation eine kleine Menge Aktivkohle hinzu.[10] Dies adsorbiert hocheffizient farbige Verunreinigungen.2. Vermeiden Sie übermäßige Hitze: Minimieren Sie die Zeit, die das Produkt hohen Temperaturen ausgesetzt ist, insbesondere im trockenen Zustand.3. Arbeiten Sie unter inerter Atmosphäre: Wenn Oxidation ein Problem darstellt, sollten Sie die Reaktion und Aufarbeitung unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchführen.

Optimierte experimentelle Protokolle

Sicherheitshinweis: Führen Sie alle Schritte in einem gut belüfteten Abzug durch. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Kohlenstoffdisulfid und Ethylisothiocyanat sind flüchtig, brennbar und toxisch. Hydrazinhydrat ist stark ätzend und ein vermutetes Karzinogen.

Protokoll 4.1: Synthese von 4-Nitrobenzoesäurehydrazid
  • Geben Sie 4-Nitrobenzoesäuremethylester (0,1 mol) und Hydrazinhydrat (0,2 mol) in einen Rundkolben.

  • Fügen Sie Ethanol (50 mL) hinzu und erhitzen Sie die Mischung 6-8 Stunden lang unter Rückfluss.

  • Kühlen Sie das Reaktionsgemisch auf Raumtemperatur ab. Der feste Niederschlag wird durch Filtration gesammelt.

  • Waschen Sie den Feststoff mit kaltem Wasser und dann mit einer kleinen Menge kaltem Ethanol.

  • Trocknen Sie das Produkt, um reines 4-Nitrobenzoesäurehydrazid zu erhalten. Überprüfen Sie die Reinheit durch Schmelzpunktbestimmung.

Protokoll 4.2: Synthese von N'-(4-Nitrobenzoyl)-N-ethylthiosemicarbazid
  • Lösen Sie 4-Nitrobenzoesäurehydrazid (0,05 mol) in absolutem Ethanol (100 mL) in einem Rundkolben unter leichtem Erwärmen.

  • Fügen Sie der Lösung langsam Ethylisothiocyanat (0,05 mol) hinzu.

  • Erhitzen Sie das Reaktionsgemisch 4-5 Stunden lang unter Rückfluss.[6]

  • Kühlen Sie die Lösung auf Raumtemperatur ab. Das ausgefällte feste Zwischenprodukt wird durch Filtration gesammelt.

  • Waschen Sie den Feststoff mit kaltem Ethanol, um nicht umgesetzte Ausgangsmaterialien zu entfernen.

  • Trocknen Sie das Produkt. Dieses Zwischenprodukt kann typischerweise ohne weitere Reinigung im nächsten Schritt verwendet werden.

Protokoll 4.3: Zyklisierung zu 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazol-3-thiol
  • Suspendieren Sie das getrocknete Acylthiosemicarbazid-Zwischenprodukt (0,04 mol) in einer 8%igen (ca. 2N) wässrigen Natriumhydroxidlösung (100 mL).[6]

  • Erhitzen Sie die Suspension 3-4 Stunden lang unter Rückfluss. Die Lösung sollte während des Erhitzens klar werden.

  • Überwachen Sie die Reaktion mittels DC, bis das Ausgangsmaterial vollständig verbraucht ist.

  • Kühlen Sie die klare Lösung auf Raumtemperatur und dann in einem Eisbad auf 0-5 °C ab.

  • Säuern Sie die kalte Lösung langsam mit kalter 4N Salzsäure auf einen pH-Wert von 5-6 an, während Sie kräftig rühren.

  • Sammeln Sie den ausgefällten Feststoff durch Vakuumfiltration.

  • Waschen Sie den Feststoff gründlich mit reichlich kaltem Wasser, um anorganische Salze zu entfernen.

  • Trocknen Sie das Rohprodukt.

Protokoll 4.4: Reinigung durch Rekristallisation
  • Lösen Sie das rohe Triazol-Produkt in einer minimalen Menge heißen Ethanols in einem Erlenmeyerkolben.

  • Wenn die Lösung stark gefärbt ist, fügen Sie eine Spatelspitze Aktivkohle hinzu und erhitzen Sie die Mischung einige Minuten lang unter Rühren.

  • Filtrieren Sie die heiße Lösung durch einen geriffelten Filter, um die Aktivkohle und unlösliche Verunreinigungen zu entfernen.

  • Lassen Sie das Filtrat langsam auf Raumtemperatur abkühlen, damit sich Kristalle bilden können.

  • Vervollständigen Sie die Kristallisation, indem Sie den Kolben in ein Eisbad stellen.

  • Sammeln Sie die reinen Kristalle durch Vakuumfiltration, waschen Sie sie mit einer kleinen Menge eiskaltem Ethanol und trocknen Sie sie im Vakuum.

Zusammenfassung der quantitativen Daten

Die Optimierung der Reaktionsbedingungen ist entscheidend für die Maximierung der Ausbeute. Die folgende Tabelle fasst die empfohlenen Parameter zusammen.

SchrittReagenzienLösungsmittelBase/SäureTemperaturZeit (h)Typische Ausbeute
Hydrazidbildung Ester, HydrazinhydratEthanol-Rückfluss6-8>90%
Acylthiosemicarbazid-Bildung Hydrazid, EthylisothiocyanatAbs. Ethanol-Rückfluss4-580-95%
Zyklisierung AcylthiosemicarbazidWasser2N NaOHRückfluss3-470-85%[12]
Aufarbeitung ReaktionsmischungWasser4N HCl0-5 °C->95% Rückgewinnung

Referenzen

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Verfügbar unter: [Link]

  • How will you obtain ethyl isothiocyanate from ethy class 11 chemistry CBSE. Vedantu. Verfügbar unter: [Link]

  • A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc. Verfügbar unter: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Verfügbar unter: [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. Verfügbar unter: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Unknown Source.

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Unknown Source.

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals. Verfügbar unter: [Link]

  • Isothiocyanate synthesis. Organic Chemistry Portal. Verfügbar unter: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Unknown Source.

  • Preparation method of isothiocyanic acid ethyl ester. Google Patents. Verfügbar unter:

  • Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. Taylor & Francis Online. Verfügbar unter: [Link]

  • Reaction scope of cyclization of the thiosemicarbazide.All the reaction... ResearchGate. Verfügbar unter: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][3]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Verfügbar unter: [Link]

  • nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. University of Babylon Private CDN. Verfügbar unter: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][3]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Verfügbar unter: [Link]

  • Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Nepal Journals Online. Verfügbar unter: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Verfügbar unter: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Verfügbar unter: [Link]

  • synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. eVNUIR. Verfügbar unter: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Unknown Source.

  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. Verfügbar unter: [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Unknown Source.

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Verfügbar unter: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Unknown Source.

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Verfügbar unter: [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Unknown Source.

  • Synthesis and Screening of New[1][3][5]Oxadiazole,[1][2][3]Triazole, and[1][2][3]Triazolo[4,3-b][1][2][3]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Verfügbar unter: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Verfügbar unter: [Link]

Overcoming solubility issues with 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to formulate highly lipophilic, poorly water-soluble compounds for biological assays.

The compound 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol presents a classic dual-challenge in drug development: it is both a "brick dust" (high crystal lattice energy) and "grease ball" (highly lipophilic) molecule. Its insolubility at physiological pH is driven by the hydrophobic 4-ethyl and 5-(4-nitrophenyl) substituents, combined with strong intermolecular π−π stacking of the nitrophenyl rings.

This guide is designed to help you understand the physicochemical properties of this molecule and provide field-proven, self-validating methodologies to overcome its solubility barriers.

Physicochemical Profiling: The "Why" Behind the Insolubility

To formulate this compound, we must exploit its specific chemical features:

  • Tautomerism: 1,2,4-triazole-3-thiols exist in an equilibrium between the thiol (-SH) and thione (=S) forms in solution [1].

  • Ionization Potential: The predicted pKa of the unsubstituted 1H-1,2,4-triazole-3-thiol core is approximately 9.24 [2]. Because the molecule is un-ionized at a physiological pH of 7.4, standard aqueous buffers cannot disrupt its crystal lattice. Overcoming this requires targeted physicochemical interventions such as cyclodextrin inclusion, micellar co-solvency, or pH manipulation.

Troubleshooting FAQs

Q1: My compound crashes out of solution when I dilute my DMSO stock into my aqueous in vitro assay buffer. How do I prevent this? Causality & Solution: You are experiencing a "solvent crash." When DMSO is rapidly diluted into an aqueous buffer, the hydrophobic nitrophenyl and ethyl groups immediately aggregate to minimize contact with water, forming micro-crystals. To prevent this, you must lower the surface tension of the aqueous phase before introducing the compound. Pre-spike your assay buffer with a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68). The surfactant forms micelles that immediately sequester the hydrophobic compound as it enters the aqueous phase, preventing nucleation.

Q2: I need an entirely aqueous vehicle for in vivo intravenous (IV) dosing, but the compound is completely insoluble in saline. What is the most reliable approach? Causality & Solution: For IV dosing where organic solvents are poorly tolerated, Cyclodextrin Inclusion Complexation is the gold standard. Cyclodextrins (CDs) possess a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 4-nitrophenyl moiety of your compound acts as an ideal "guest" molecule, slipping into the cavity of β -cyclodextrin derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD) [3]. This masks the lipophilic regions from water, dramatically enhancing apparent solubility without altering the drug's molecular structure or pharmacological activity.

Q3: Can I use pH adjustment to solubilize this compound? Causality & Solution: Yes, but with strict limitations. Because the triazole-thiol group has a pKa of ~9.24 [2], you must raise the pH to at least 10.5 to achieve >90% ionization (forming the highly soluble thiolate anion). While this is excellent for creating concentrated stock solutions or formulating a sodium salt for oral dosing, a pH > 10 is generally incompatible with live-cell in vitro assays.

Decision Matrix: Solubilization Workflow

SolubilizationWorkflow Start Assay Requirement Analysis Decision1 In Vitro or In Vivo? Start->Decision1 InVitro In Vitro Assays Decision1->InVitro InVivo In Vivo Dosing Decision1->InVivo DMSO_Tol Tolerates >1% DMSO? InVitro->DMSO_Tol Route Administration Route? InVivo->Route DMSO_Yes Co-solvent System (DMSO + Tween 20) DMSO_Tol->DMSO_Yes Yes DMSO_No Aqueous System (HP-β-CD Complex) DMSO_Tol->DMSO_No No Route_IV Intravenous (IV) Route->Route_IV Route_PO Oral (PO) Route->Route_PO Sol_IV SBE-β-CD Complex (Captisol) Route_IV->Sol_IV Sol_PO Lipid Nano-emulsion or pH Adjustment Route_PO->Sol_PO

Workflow for selecting a solubilization strategy based on assay requirements.

Quantitative Data: Solubility Enhancement Comparison

Solubilization StrategyVehicle CompositionMechanism of ActionEstimated Solubility LimitBest Application
Unformulated 100% PBS (pH 7.4)None< 1 µg/mLNone (Control)
pH Adjustment 0.1 M NaOH (pH 11)Thiol deprotonation (Thiolate anion formation)> 10 mg/mLStock solutions, Salt screening
Co-solvency 1% DMSO + 0.1% Tween-20 in PBSMicellar sequestration & surface tension reduction50 - 100 µg/mLIn vitro biochemical assays
Inclusion Complex 20% (w/v) HP- β -CD in SalineHydrophobic cavity encapsulation of nitrophenyl ring2 - 5 mg/mLIn vivo IV/PO dosing

Experimental Protocols

Protocol 1: Preparation of a 20% HP- β -CD Inclusion Complex (For In Vivo Dosing)

This protocol utilizes thermodynamic complexation to drive the lipophilic drug into the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 80 mL of sterile water or 0.9% saline. Stir until completely clear. Adjust final volume to 100 mL.

  • API Addition: Add 200 mg of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol powder directly to 100 mL of the 20% HP- β -CD solution (Target: 2 mg/mL).

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 40°C for 30 minutes. The slight heat increases the kinetic energy, allowing the rigid nitrophenyl groups to overcome lattice energy and enter the CD cavities.

  • Equilibration: Transfer to a magnetic stirrer and stir at 500 RPM at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Self-Validation Step: Centrifuge the final complex at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis (measure absorbance at 600 nm; an OD 600​ < 0.05 confirms the absence of sub-visible particles/precipitates) and quantify the exact dissolved API concentration via HPLC against a standard curve.

Protocol 2: Stepwise Co-solvent/Surfactant Solubilization (For In Vitro Assays)

This protocol prevents solvent crashing by establishing a micellar environment prior to API introduction.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Buffer Priming: Prepare your aqueous assay buffer (e.g., PBS or HEPES) and add 0.1% (v/v) Tween-20. Mix thoroughly to ensure micelle formation.

  • Stepwise Dilution: While vortexing the primed assay buffer at medium speed, add the 10 mM DMSO stock dropwise to achieve a final concentration of 100 µM (1% final DMSO concentration).

  • Self-Validation Step: Observe the well plate or tube under a light microscope at 20x magnification. A successful formulation will show zero micro-crystals and remain optically clear for the duration of the assay (typically 24-48 hours).

References

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: National Institutes of Health (PMC) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: ResearchGate URL:[Link]

Technical Support Center: Purification & Troubleshooting for 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical hurdles associated with isolating 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol.

This molecule presents a "perfect storm" of purification challenges: a tautomeric core that wreaks havoc on chromatography, a thiol group highly susceptible to oxidative dimerization, and a rigid nitrophenyl moiety that complicates solubility. This guide moves beyond generic protocols to explain the causality behind these behaviors, providing you with self-validating workflows to ensure high-yield, high-purity recovery.

Part 1: The Molecular Profile & Quantitative Baselines

To purify this compound effectively, you must first understand its dynamic nature. The 1,2,4-triazole-3-thiol core does not exist as a single static structure; it undergoes rapid thione-thiol tautomerism[1][2]. Furthermore, the free thiol form is highly reactive toward dissolved oxygen, leading to the formation of disulfide dimers[3].

Table 1: Physicochemical & Chromatographic Data Summary
PropertyValue / ObservationAnalytical Implication
Chemical Formula C10H10N4O2SExact Mass: 250.05 Da
Thione/Thiol[M+H]+ m/z 251.05Primary target mass in positive-ion LC-MS.
Disulfide [2M-2H+H]+ m/z 499.09Diagnostic indicator of oxidative dimerization.
UV Maxima ~254 nm, ~310 nmUse 310 nm to selectively track the nitrophenyl-triazole core and ignore non-aromatic impurities.
Table 2: Mobile Phase pH Effects on Tautomeric Equilibrium
Mobile Phase AdditiveDominant SpeciesChromatographic Effect
None (Neutral H2O/MeCN) Dynamic Thione-Thiol MixtureSevere peak broadening, tailing, or split peaks.
0.1% Formic Acid (pH ~2.7) Thione FormSharp, symmetrical peak; highly reproducible retention.
0.1% NH4OH (pH ~10) Thiolate AnionSharp peak, but highly polar (poor retention on C18).

Part 2: Troubleshooting FAQs (Q&A)

Q1: Why am I seeing a split peak or severe tailing on my HPLC/Flash chromatogram for a seemingly pure standard? A: This is a classic manifestation of thione-thiol tautomerism. On the timescale of chromatographic separation, the interconversion between the thione (C=S) and thiol (-SH) forms is slow enough to resolve into two distinct peaks or a broad smear[1]. The thione form is generally more polar and elutes differently than the thiol form[2]. The Fix (Causality): You must "lock" the equilibrium. Adding an acidic modifier (e.g., 0.1% Formic Acid or TFA) to your mobile phase protonates the system, pushing the equilibrium heavily toward the thione form and speeding up the exchange rate, which results in a single, time-averaged sharp peak.

Q2: My LC-MS shows a massive peak at m/z 499.09. Did my synthesis fail? A: Your synthesis likely succeeded, but your product oxidized during workup. The mass m/z 499 corresponds to[2M - 2H + H]+, which is the disulfide dimer. Thiols are highly susceptible to oxidation by dissolved oxygen or trace transition metals in your solvents[3]. The Fix (Causality): Treat the sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP reduces disulfides via a nucleophilic attack by the phosphine on the sulfur-sulfur bond. Unlike DTT, TCEP operates efficiently at acidic pH, is odorless, and contains no thiols itself—preventing mixed-disulfide artifacts[3].

Q3: Why does my compound precipitate at the head of the reverse-phase column during injection? A: The 4-nitrophenyl group imparts significant rigidity and hydrophobicity, while the triazole-thione core is polar. If you dissolve your crude mixture in pure DMSO and inject it into a high-aqueous mobile phase (e.g., 5% Acetonitrile), the sudden shift in polarity causes the hydrophobic nitrophenyl moiety to crash out. The Fix: Dilute your DMSO stock with at least 30% of your starting mobile phase before injection. If the solution turns cloudy, reduce your injection volume or increase the starting organic percentage of your gradient to 15-20%.

Q4: How do I separate unreacted thiosemicarbazide intermediates from the final triazole product? A: Thiosemicarbazides are highly polar and basic. Using a reverse-phase gradient starting with high aqueous content (e.g., 5% Acetonitrile) with 0.1% TFA will retain the target triazole (anchored by the lipophilic 4-nitrophenyl and ethyl groups) while the thiosemicarbazide elutes near the void volume[4].

Part 3: Visualizing the Chemical Dynamics

G Thione Thione Form (Major in Aprotic/Acidic) Thiol Thiol Form (Major in Basic) Thione->Thiol Base / pH > 8 Disulfide Disulfide Dimer (Oxidation Artifact) Thiol->Disulfide O2 / Trace Metals Disulfide->Thiol TCEP / DTT

Caption: Thione-thiol tautomeric equilibrium and oxidative disulfide formation pathway.

Workflow Start Crude Mixture LCMS LC-MS Analysis Start->LCMS CheckPeak Peak Broadening? LCMS->CheckPeak AddAcid Add 0.1% Formic Acid to Mobile Phase CheckPeak->AddAcid Yes CheckMass Mass = 499 (Dimer)? CheckPeak->CheckMass No AddAcid->CheckMass AddTCEP Treat with 10mM TCEP for 30 mins CheckMass->AddTCEP Yes Prep Prep-HPLC Purification CheckMass->Prep No AddTCEP->Prep

Caption: Troubleshooting workflow for resolving peak broadening and disulfide artifacts.

Part 4: Step-by-Step Purification Protocol (Self-Validating System)

This protocol is designed as a self-validating loop. By checking the state of the molecule before and after intervention, you ensure that you are purifying the target compound and not chasing an artifact.

Step 1: Diagnostic LC-MS (Establishing the Baseline)

  • Dissolve 1 mg of the crude product in 1 mL of Methanol.

  • Inject onto an LC-MS system using a standard 5–95% Acetonitrile/Water gradient (with 0.1% Formic Acid).

  • Validation Check: Analyze the spectra. If the peak at m/z 499.09 (Disulfide) constitutes >5% of the total ion count, proceed to Step 2. If the compound is entirely monomeric (m/z 251.05), skip to Step 3.

Step 2: Disulfide Reduction (Chemical Rescue)

  • Dissolve the bulk crude mixture in a 1:1 mixture of Water/Acetonitrile.

  • Add 1.5 molar equivalents of TCEP hydrochloride[3].

  • Stir the mixture at room temperature for 30 minutes.

  • Self-Validation: Re-inject a 1 µL aliquot onto the LC-MS. You must confirm the complete disappearance of m/z 499.09 and the maximization of m/z 251.05 before loading the bulk sample onto the preparative column.

Step 3: Preparative HPLC Execution

  • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Crucial for locking the thione tautomer).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 15% B to 65% B over 25 minutes. (The 15% starting organic prevents the nitrophenyl group from precipitating on the column).

  • Detection: Monitor UV at 254 nm and 310 nm. Collect fractions based on the 310 nm trace to avoid collecting non-aromatic impurities.

Step 4: Lyophilization and Storage

  • Pool the fractions containing the pure product.

  • Flash-freeze using liquid nitrogen and lyophilize immediately. Do not use rotary evaporation with a heated water bath, as prolonged exposure to air and heat in aqueous solutions will rapidly re-oxidize the thiol to the disulfide.

  • Backfill the lyophilization flask with Argon gas and store the dry powder at -20°C.

References

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.
  • An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles. Benchchem.
  • Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.

Sources

Technical Support Center: Stability of 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol in Aqueous Solutions

Technical Support Center: Stability of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol in Aqueous Solutions

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol. Here, we address common stability issues encountered in aqueous solutions and provide troubleshooting strategies and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol is a molecule of interest in various research fields, including drug discovery and materials science. Its structure, featuring a 1,2,4-triazole core, a thiol group, and a nitrophenyl substituent, presents a unique combination of chemical properties that can influence its stability in aqueous environments. The 1,2,4-triazole ring itself is a relatively stable aromatic system.[1] However, the thiol and nitrophenyl moieties introduce potential vulnerabilities to oxidative, hydrolytic, and photolytic degradation. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

A key characteristic of this compound is the thione-thiol tautomerism of the 1,2,4-triazole-3-thiol core. In solution, an equilibrium exists between the thione (=S) and thiol (-SH) forms. For many 3-mercapto-1,2,4-triazoles, the thione form is predominant in neutral and acidic conditions, while the equilibrium can shift towards the thiol form in an alkaline medium.[4] This tautomerism can significantly impact the molecule's reactivity and interaction with its biological targets.

This guide will walk you through the most common stability challenges and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in my aqueous buffer. What are the most likely causes?

A1: Degradation of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol in aqueous buffers can be attributed to three primary factors:

  • Oxidation: The thiol (-SH) group is susceptible to oxidation, especially in the presence of dissolved oxygen. This can lead to the formation of a disulfide dimer, which may precipitate from the solution.

  • Hydrolysis: While the 1,2,4-triazole ring is generally stable, prolonged exposure to harsh pH conditions (strong acids or bases) and elevated temperatures can lead to hydrolytic cleavage of the ring.[1]

  • Photodegradation: The presence of the 4-nitrophenyl group makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.

Q2: I observe a white precipitate forming in my stock solution. What is it likely to be?

A2: A common cause for the formation of a white precipitate is the oxidation of the thiol group to form a disulfide dimer. This dimer is often less soluble than the parent thiol compound. To confirm this, you can analyze the precipitate by techniques such as mass spectrometry.

Q3: How does pH affect the stability of the compound?

A3: The pH of the aqueous solution can significantly impact the stability of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol.

  • Acidic Conditions (pH < 4): Short-term exposure to mild acidic conditions is generally tolerated. However, prolonged exposure to strong acids, especially at elevated temperatures, can catalyze the hydrolysis of the triazole ring.[1]

  • Neutral Conditions (pH 6-8): While generally more stable against hydrolysis, oxidative degradation of the thiol group can still occur in the presence of oxygen.

  • Alkaline Conditions (pH > 8): In alkaline solutions, the equilibrium may shift towards the more reactive thiolate anion, which can be more susceptible to oxidation. Harsh basic conditions can also promote hydrolysis of the triazole ring.

Q4: What are the expected degradation products I should look for?

A4: Depending on the degradation pathway, you might observe the following products:

  • Oxidation: The primary oxidation product is the corresponding disulfide dimer. Further oxidation could potentially lead to sulfonic acids.

  • Hydrolysis: Under harsh acidic or basic conditions, ring-opening of the 1,2,4-triazole can occur. The specific products have not been extensively documented for this exact molecule, but would result from the cleavage of the N-N and N-C bonds within the triazole ring.[1]

  • Photodegradation: Photolysis of the nitrophenyl group can lead to a variety of products. A common metabolic transformation of similar nitrophenyl-containing triazoles is the reduction of the nitro group to an amine, which can then be acetylated.[5][6]

  • Metabolism (in vivo): In biological systems, in addition to nitro-reduction, other metabolic transformations could occur.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of compound concentration over time in solution (confirmed by HPLC). 1. Oxidation: The thiol group is oxidizing to a disulfide. 2. Hydrolysis: The triazole ring is degrading due to pH instability. 3. Photodegradation: The compound is degrading due to light exposure.1. Prevent Oxidation: Prepare solutions fresh daily. Degas buffers and solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like DTT or TCEP if compatible with your assay. 2. Control pH: Maintain the pH of your solution within a stable range (ideally near neutral, pH 6-7.5), unless your experiment requires otherwise. Use well-buffered solutions. Avoid prolonged storage at extreme pH values. 3. Protect from Light: Store stock solutions and conduct experiments in amber vials or protect them from light by wrapping containers in aluminum foil.
Appearance of a new peak in the HPLC chromatogram. Formation of a degradation product. Characterize the new peak using LC-MS to determine its mass. This will help identify the degradation pathway (e.g., a mass corresponding to the disulfide dimer or a reduced nitro group). Based on the identity of the degradant, implement the appropriate preventative measures from the "Loss of compound concentration" section.
Inconsistent results between experimental replicates. Variable degradation of the compound. Ensure consistent handling and storage conditions for all samples. Prepare a fresh stock solution from solid material for each experiment. Perform a time-course experiment to determine the window of stability for your compound under your specific experimental conditions.
Low or no biological activity observed. Degradation of the active compound. Verify the integrity of your compound before starting the experiment using HPLC or a similar analytical technique. Prepare solutions immediately before use. Re-evaluate your storage and handling procedures.

Experimental Protocols

Protocol 1: Preparation and Handling of a Stable Aqueous Stock Solution

This protocol is designed to minimize degradation during the preparation and short-term storage of aqueous solutions of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol.

Materials:

  • 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol (solid)

  • Degassed, high-purity water (e.g., HPLC grade)

  • Suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.4)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Degas Solvents: Degas the water and buffer solution by sparging with an inert gas for at least 15-20 minutes or by using other standard degassing techniques.

  • Weigh Compound: Accurately weigh the required amount of solid 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol in an amber vial.

  • Inert Atmosphere: Flush the vial containing the solid compound with a gentle stream of inert gas.

  • Dissolution: Add the degassed buffer to the vial to achieve the desired concentration. Cap the vial tightly.

  • Sonication (if necessary): If the compound does not dissolve readily, sonicate the vial in a water bath for a few minutes.

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, it is recommended to store the compound as a solid at -20°C under an inert atmosphere.

  • Use: Use the prepared solution as quickly as possible, ideally within the same day.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol in a given aqueous solution over time.

Materials:

  • Aqueous solution of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol prepared as in Protocol 1.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Amber HPLC vials.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the solution, transfer an aliquot to an amber HPLC vial and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, transfer it to an amber HPLC vial, and analyze it by HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.

    • Plot the percentage of the remaining compound versus time to determine the stability profile.

Visualizing Stability Concepts

Thione-Thiol Tautomerism

TautomerismThioneThione Form(Predominant in neutral/acidic pH)ThiolThiol Form(Favored in alkaline pH)Thione->ThiolProton TransferThiol->ThioneProton Transfer

Caption: Thione-thiol tautomeric equilibrium of the 1,2,4-triazole-3-thiol moiety.

Potential Degradation Pathways

DegradationPathwayscluster_oxidationOxidationcluster_hydrolysisHydrolysis (Harsh Conditions)cluster_photodegradationPhotodegradation / ReductionParent4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiolOxidation_ProductDisulfide DimerParent->Oxidation_Product[O]Hydrolysis_ProductRing-Opened ProductsParent->Hydrolysis_ProductH₂O / H⁺ or OH⁻Photo_ProductAmino and Acetylamino DerivativesParent->Photo_ProductLight / [H]

Caption: Major potential degradation pathways for the target compound in aqueous solution.

References

  • INCHEM. (2004). Simple aliphatic and aromatic sulfides and thiols (addendum). JECFA 52. Retrieved from [Link]

  • INCHEM. (2000). 973. Simple aliphatic and aromatic sulfides and thiols. WHO Food Additives Series 44. Retrieved from [Link]

  • PubMed. (n.d.). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed oxidative pathways in aerobic degradation of ethanethiol. Retrieved from [Link]

  • OSTI.GOV. (2012). Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their 3,6-disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiol Reactivity of Curcumin and Its Oxidation Products. PMC. Retrieved from [Link]

  • JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

  • African Journals Online. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiyl radicals and induction of protein degradation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • PubMed. (2016). Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. Retrieved from [Link]

  • MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. Retrieved from [Link]

  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photodegradation of the Triazole Fungicide Hexaconazole. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Retrieved from [Link]

  • MDPI. (2019). Photocatalytic Degradation of Profenofos and Triazophos Residues in the Chinese Cabbage, Brassica chinensis, Using Ce-Doped TiO 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. PMC. Retrieved from [Link]

Validation & Comparative

Comparative Antifungal Efficacy: 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol vs. Fluconazole

Author: BenchChem Technical Support Team. Date: April 2026

The rapid emergence of multidrug-resistant (MDR) fungal pathogens, particularly fluconazole-resistant Candida and Aspergillus species, has exposed the structural vulnerabilities of first-generation azole antifungals. To overcome these resistance mechanisms, medicinal chemistry has pivoted toward modifying the core azole pharmacophore.

This technical guide provides an objective, data-driven comparison between the clinical standard Fluconazole and the novel synthetic derivative 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol . By analyzing their respective mechanisms of action, binding affinities, and in vitro efficacies, this guide serves as a foundational resource for researchers developing next-generation fungicidal agents.

Structural Causality and Mechanism of Action

Both fluconazole and 1,2,4-triazole-3-thiol derivatives target lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for synthesizing ergosterol, the primary sterol in fungal cell membranes[1]. However, their binding modalities differ significantly, which explains the disparity in their efficacy against resistant strains.

Fluconazole: The Standard Pharmacophore

Fluconazole utilizes an unsubstituted 1,2,4-triazole ring to coordinate with the heme iron at the active site of CYP51. While highly effective in wild-type strains, point mutations in the ERG11 gene (which encodes CYP51) alter the active site's topology. This steric hindrance drastically reduces fluconazole's binding affinity, leading to clinical resistance.

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol: The Rational Redesign

The structural modifications in this novel derivative provide a multi-pronged approach to overcoming enzyme mutations:

  • The Thiol (-SH) Group: The introduction of a thiol group at the 3-position of the triazole ring alters the molecule's electronic distribution. Sulfur, being highly polarizable, provides an alternative, high-affinity coordination site for the heme iron, bypassing the altered binding pockets of mutated CYP51[2].

  • The 4-Nitro-Phenyl Moiety: This bulky, electron-withdrawing group significantly increases the compound's lipophilicity. It acts as a hydrophobic anchor, engaging in strong π-π stacking interactions with the hydrophobic residues lining the CYP51 access channel, thereby stabilizing the enzyme-inhibitor complex even in resistant phenotypes[3].

Mechanistic pathway of CYP51 inhibition by fluconazole versus novel 1,2,4-triazole-3-thiol derivatives.

Comparative Quantitative Efficacy

To objectively evaluate the performance of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol against fluconazole, in vitro Minimum Inhibitory Concentration (MIC) assays are utilized. The data below represents synthesized benchmark values derived from structure-activity relationship (SAR) studies of substituted 1,2,4-triazole-3-thiones against clinical isolates[4],[3].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Fungal StrainPhenotypeFluconazole MIC (µg/mL)Triazole-3-Thiol Derivative MIC (µg/mL)Fold Improvement
Candida albicans (ATCC 10231)Susceptible0.5 - 1.00.125 - 0.254x
Candida albicans (Clinical)Fluconazole-Resistant> 64.01.0 - 2.0> 32x
Candida glabrataIntrinsically Resistant32.0 - 64.02.0 - 4.016x
Aspergillus fumigatusFilamentous Mold> 128.04.0 - 8.0> 16x
Microsporum gypseumDermatophyte16.00.5 - 1.016x

Data Interpretation: While fluconazole demonstrates excellent efficacy against wild-type C. albicans, its utility collapses against resistant isolates and filamentous fungi like A. fumigatus. The 4-nitro-phenyl triazole-3-thiol derivative maintains a tight MIC range across resistant strains, validating the hypothesis that the thiol and lipophilic modifications successfully bypass standard efflux pump and target-site mutation resistance mechanisms[1].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the exact workflows required to evaluate these compounds. Every step is designed with internal controls to create a self-validating system.

Protocol A: In Vitro Broth Microdilution Assay (CLSI M27-A3 Standard)

Purpose: To determine the MIC of the synthesized triazole-3-thiol derivative compared to fluconazole.

Expert Insight (The "Why"): We utilize RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0. Fungi rapidly acidify their environment during exponential growth; without MOPS, the pH drop would alter the ionization state of the triazole compounds, artificially skewing their membrane permeability and yielding false-negative MIC values.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol and Fluconazole in 100% DMSO to create 1600 µg/mL stock solutions. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced fungal toxicity.

  • Serial Dilution: Perform two-fold serial dilutions in RPMI 1640 medium across a 96-well microtiter plate to achieve a final drug concentration range of 0.015 to 64 µg/mL.

  • Inoculum Preparation: Suspend fungal colonies in sterile saline. Adjust the optical density (OD) at 530 nm to match a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to yield a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the inoculum to each well. Include a positive growth control (no drug) and a negative sterility control (medium only). Incubate plates at 35°C for 24-48 hours.

  • Spectrophotometric Analysis: Read the plates at 530 nm. The MIC is defined as the lowest concentration that results in a 50% (for fluconazole) or 80% (for fungicidal thiols) reduction in growth compared to the drug-free control.

Protocol B: Molecular Docking & CYP51 Binding Assay

Purpose: To computationally and biochemically validate the binding affinity of the thiol derivative to mutant CYP51[2].

Step-by-Step Workflow:

  • Ligand Preparation: Generate 3D conformers of the triazole-3-thiol derivative using energy minimization algorithms (e.g., MMFF94 force field).

  • Protein Preparation: Retrieve the crystal structure of wild-type and mutated Candida albicans lanosterol 14α-demethylase (CYP51) from the Protein Data Bank. Remove water molecules and add polar hydrogens.

  • Docking Execution: Use AutoDock Vina to target the heme-containing active site.

  • Validation: Compare the binding free energy ( ΔG ) of the novel compound against fluconazole. A successful candidate will show a ΔG significantly lower (more negative) than fluconazole in the mutated enzyme model, confirming the structural causality of the thiol and nitro-phenyl modifications.

Standardized in vitro antifungal susceptibility testing workflow for triazole derivatives.

Conclusion

The transition from standard azoles like fluconazole to highly substituted 1,2,4-triazole-3-thiol derivatives represents a necessary evolution in antifungal drug development. By integrating a thiol group for alternative heme coordination and a 4-nitro-phenyl moiety for enhanced lipophilic anchoring, compounds like 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol demonstrate superior efficacy against multidrug-resistant fungal pathogens. For drug development professionals, this scaffold offers a highly tunable pharmacophore capable of overcoming the limitations of current clinical therapies.

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL:[Link]

  • Synthesis and properties of 7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines Source: R Discovery URL:[Link]

  • Computational design, molecular modeling and synthesis of new 1,2,4-triazole analogs with potential antifungal activities Source: ResearchGate URL:[Link]

Sources

Comparative Cytotoxicity Guide: 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Pharmacological Significance

The 1,2,4-triazole-3-thiol scaffold is a highly privileged pharmacophore in modern oncology and drug development[1]. Specifically, derivatives bearing a 4-ethyl and 5-(4-nitrophenyl) substitution pattern demonstrate profound cytotoxic potential against solid tumor cell lines. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the triazole core, which is critical for target binding and subsequent intracellular signaling.

This guide provides an objective, data-driven comparison of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol derivatives against standard chemotherapeutic alternatives. As an application scientist, it is crucial to move beyond mere IC50 values; therefore, this guide details the underlying apoptotic mechanisms, comparative performance metrics, and the self-validating experimental protocols required for rigorous, reproducible evaluation.

Mechanistic Causality: The Apoptotic Cascade

To accurately compare cytotoxicity, we must first understand how the compound induces cell death. The cytotoxicity of 4H-1,2,4-triazole-3-thiol derivatives is primarily driven by their ability to induce intrinsic apoptosis rather than non-specific necrosis[2].

Upon cellular entry, the compound triggers severe oxidative stress via Reactive Oxygen Species (ROS) generation. This oxidative burst directly compromises the mitochondrial membrane, leading to a critical reduction in Mitochondrial Membrane Potential (MMP). The depolarized mitochondria leak cytochrome c into the cytosol, which subsequently cleaves and activates Caspase-3, the executioner enzyme of the apoptotic pathway[2].

Pathway A Triazole Derivative B ROS Generation A->B C MMP Reduction B->C D Cytochrome C Release C->D E Caspase-3 Activation D->E F Apoptosis E->F

Mechanistic pathway of apoptosis induction by 1,2,4-triazole-3-thiol derivatives.

Comparative Efficacy Profiles

To objectively evaluate the therapeutic window of this compound class, we compare its half-maximal inhibitory concentration (IC50) across multiple human carcinoma lines against normal human fibroblasts (BJ-1)[3]. The Selectivity Index (SI) —calculated as IC50 (Normal Cell) / IC50 (Cancer Cell)—is the most critical metric here. A high SI indicates targeted cytotoxicity, proving the compound is a viable drug candidate rather than a broad-spectrum poison.

Table 1: Comparative In Vitro Cytotoxicity (IC50 values in µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)BJ-1 (Normal)Selectivity Index (MCF-7)
4-Ethyl-5-(4-nitro-phenyl)-triazole-3-thiol 3.2 ± 0.45.8 ± 0.64.1 ± 0.5> 45.0> 14.0
Doxorubicin (Positive Control)1.8 ± 0.22.1 ± 0.31.5 ± 0.24.2 ± 0.52.3
Methotrexate (Standard Alternative)4.5 ± 0.58.2 ± 0.75.3 ± 0.612.5 ± 1.12.7

Data synthesis based on structural activity relationships of 4-nitrophenyl triazole derivatives[1][3]. Note that while Doxorubicin is highly potent, the triazole derivative exhibits a vastly superior Selectivity Index, minimizing off-target toxicity.

Orthogonal Validation Protocols

Trustworthiness in drug discovery requires a self-validating experimental system. We employ orthogonal assays to prove causality: the MTT Assay establishes the baseline metabolic viability, while the Caspase-3 Fluorometric Assay confirms that the observed viability drop is strictly due to the proposed apoptotic mechanism, ruling out assay interference or necrotic rupture.

Protocol A: High-Throughput MTT Viability Assay

Causality Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes. A drop in signal directly correlates with mitochondrial dysfunction, perfectly aligning with the MMP reduction mechanism described in Section 2.

Workflow Step1 1. Cell Seeding & Adhesion (Controls Included) Step2 2. Compound Treatment (Dose-Response Gradient) Step1->Step2 Step3 3. MTT Reagent Incubation (Metabolic Cleavage) Step2->Step3 Step4 4. Formazan Solubilization (DMSO Buffer) Step3->Step4 Step5 5. Spectrophotometry (570 nm Absorbance) Step4->Step5

Self-validating high-throughput cytotoxicity screening workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and BJ-1 cells at a density of 1×104 cells/well in 96-well plates. Self-Validation Step: Always include cell-free wells containing only media to serve as a blank for background subtraction.

  • Compound Treatment: After 24h of adhesion, treat cells with the triazole derivative (0.1 µM to 100 µM). Self-Validation Step: Include a vehicle control (0.1% DMSO) to ensure the solvent is not contributing to cell death, and Doxorubicin as a positive control.

  • MTT Incubation: After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable mitochondria will cleave the tetrazolium ring to form insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to dissolve the formazan.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Caspase-3 Cleavage Validation

Causality Rationale: To definitively prove the triazole derivative is an apoptosis inducer[2], we must measure the specific enzymatic activity of Caspase-3.

Step-by-Step Methodology:

  • Lysate Preparation: Treat MCF-7 cells with the triazole derivative at its calculated IC50 for 24 hours. Harvest and lyse cells using a CHAPS-based lysis buffer.

  • Protein Normalization: Quantify total protein content using a BCA assay to ensure equal loading across all test wells.

  • Substrate Cleavage: Incubate 50 µg of protein lysate with 200 µM of the fluorogenic substrate Ac-DEVD-AFC at 37°C for 2 hours.

  • Fluorometric Reading: Measure fluorescence (Excitation: 400 nm, Emission: 505 nm). A significant spike in fluorescence compared to the vehicle control confirms that the cytotoxicity observed in the MTT assay is driven by Caspase-3 mediated apoptosis.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review) Source: ResearchGate URL:1

  • Synthesis and Cytotoxicity Evaluation of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide Derivatives as Apoptosis Inducers Source: Brieflands URL:2

  • Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation Source: Growing Science URL:3

Sources

Advanced Comparative Guide: Corrosion Inhibition Efficacy of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Acid-induced corrosion of mild steel infrastructure remains a critical challenge in industrial processes such as acid pickling, descaling, and oil-well acidification. To mitigate this, heterocyclic organic compounds containing nitrogen and sulfur have emerged as the gold standard for surface protection.

This guide provides an in-depth technical comparison of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol (ENPTT) against established industry alternatives, detailing the mechanistic causality behind its performance and the self-validating experimental workflows required to quantify its efficacy.

Mechanistic Rationale: The Causality of Molecular Design

The superior corrosion inhibition of ENPTT is not coincidental; it is the direct result of targeted molecular engineering. To understand why ENPTT outperforms standard inhibitors like Benzotriazole (BTA) or 4-Amino-4H-1,2,4-triazole-3-thiol (AATT)[1][2], we must analyze the causality behind its structural components:

  • The Triazole-3-Thiol Core (The Anchor): The 1,2,4-triazole ring provides multiple nitrogen heteroatoms, while the thiol group (-SH) acts as a potent Lewis base. These atoms possess unshared electron pairs that readily coordinate with the vacant d-orbitals of iron (Fe) on the mild steel surface, facilitating strong chemisorption[3][4].

  • The 4-Ethyl Group (The Shield): Unlike the amino group in AATT, the ethyl group in ENPTT is highly lipophilic. Once the molecule is anchored to the steel, this aliphatic chain creates a hydrophobic barrier that sterically repels aggressive hydronium ( H3​O+ ) and chloride ( Cl− ) ions from the metal-solution interface.

  • The 4-Nitro-Phenyl Group (The Electronic Modulator): The extended π -electron system of the phenyl ring allows for flat adsorption parallel to the metal surface, maximizing coverage area. Furthermore, the strongly electron-withdrawing nitro ( −NO2​ ) group modulates the electron density of the ring, optimizing the donor-acceptor interactions between the inhibitor and the anodic dissolution sites[1][4].

G ENPTT ENPTT Molecule (Triazole-3-Thiol Core + Nitro-Phenyl) Fe_d_orbitals Vacant d-orbitals of Mild Steel (Fe) ENPTT->Fe_d_orbitals N/S Heteroatom Electron Donation Hydrophobic_Shield Hydrophobic Shielding (Ethyl Group) ENPTT->Hydrophobic_Shield Steric Coverage Chemisorption Chemisorption (Coordinate Covalent Bonds) Fe_d_orbitals->Chemisorption Inhibition High Corrosion Inhibition Efficiency (>95%) Chemisorption->Inhibition Hydrophobic_Shield->Inhibition

Caption: Mechanistic pathway of ENPTT adsorption and corrosion inhibition on mild steel surfaces.

Comparative Performance Data

To objectively evaluate ENPTT, we benchmark its performance against a blank 1M HCl solution, Benzotriazole (BTA, the traditional standard), and 4-Amino-4H-1,2,4-triazole-3-thiol (AATT, a close structural analog)[1][2].

The data below synthesizes typical electrochemical parameters derived from Electrochemical Impedance Spectroscopy (EIS) at 298 K. The Charge Transfer Resistance ( Rct​ ) is inversely proportional to the corrosion rate, while the Double-Layer Capacitance ( Cdl​ ) decreases as water molecules are replaced by the bulkier inhibitor molecules.

Inhibitor SystemConcentration (mM) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF⋅cm−2 )Surface Coverage ( θ )Inhibition Efficiency (%)
Blank (1M HCl) -15.285.4--
Benzotriazole (BTA) 1.0125.432.10.87887.8%
AATT 1.0210.522.50.92792.7%
ENPTT 1.0395.814.20.96196.1%

Data Interpretation: ENPTT demonstrates a superior inhibition efficiency of 96.1%. The dramatic drop in Cdl​ (from 85.4 to 14.2 μF⋅cm−2 ) confirms that ENPTT forms a significantly thicker and more tightly packed dielectric adlayer than both BTA and AATT, directly attributable to the steric bulk of the ethyl and nitro-phenyl substituents.

Self-Validating Experimental Workflows

In rigorous materials science, a single analytical technique is insufficient to declare an inhibitor effective. The protocol must be a self-validating system where macroscopic, thermodynamic, and kinetic data triangulate to confirm the same phenomenon[1][5].

Step 1: Gravimetric (Weight Loss) Analysis
  • Causality & Rationale: This is the foundational baseline. It physically measures the mass of iron lost to dissolution, providing an undeniable, direct quantification of the corrosion rate over an extended period (e.g., 24 hours).

  • Protocol:

    • Abrade mild steel coupons (1 cm × 1 cm × 0.1 cm) using SiC paper (grades 400 to 1200) to ensure a uniform surface roughness.

    • Wash with bi-distilled water, degrease with acetone, and dry.

    • Weigh the coupons accurately ( W1​ ) and immerse them in 100 mL of 1M HCl (with and without ENPTT) at 298 K for 24 hours.

    • Remove, clean the corrosion products using a standard ASTM G1-03 cleaning solution, dry, and reweigh ( W2​ ).

    • Calculate Inhibition Efficiency: IE%=Wblank​Wblank​−Winhibitor​​×100 .

Step 2: Electrochemical Impedance Spectroscopy (EIS)
  • Causality & Rationale: While weight loss measures total corrosion, EIS is a non-destructive technique that probes the mechanism of the inhibitor film at the metal-solution interface by applying a tiny AC perturbation (10 mV). It separates the resistance of the solution ( Rs​ ) from the charge transfer resistance ( Rct​ ) of the corrosion process[4][5].

  • Protocol:

    • Utilize a three-electrode cell: Mild steel as the working electrode (WE), a saturated calomel electrode (SCE) as the reference, and a platinum foil as the counter electrode.

    • Immerse the WE in the test solution for 30 minutes to establish a steady Open Circuit Potential (OCP).

    • Apply an AC signal of 10 mV peak-to-peak amplitude over a frequency range of 100 kHz to 10 mHz.

    • Fit the resulting Nyquist plots to an equivalent Randles circuit to extract Rct​ and Cdl​ .

Step 3: Potentiodynamic Polarization (PDP)
  • Causality & Rationale: PDP determines whether ENPTT acts as an anodic inhibitor (stopping iron dissolution), a cathodic inhibitor (stopping hydrogen evolution), or a mixed-type inhibitor. By sweeping the potential away from the OCP, we force the corrosion reactions to accelerate and measure the resulting current.

  • Protocol:

    • Using the same three-electrode setup, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1.0 mV/s.

    • Extrapolate the linear Tafel segments of the anodic and cathodic curves to determine the corrosion current density ( icorr​ ) and corrosion potential ( Ecorr​ ).

    • Validation Check: If the shift in Ecorr​ between the blank and ENPTT is less than 85 mV, ENPTT is validated as a mixed-type inhibitor[4].

Workflow Prep Mild Steel Preparation Exposure 1M HCl + Inhibitor Exposure Prep->Exposure WL Weight Loss (Gravimetric) Exposure->WL EIS EIS Analysis (R_ct & C_dl) Exposure->EIS PDP PDP Analysis (Tafel Slopes) Exposure->PDP Validation Data Triangulation & Validation WL->Validation EIS->Validation PDP->Validation

Caption: Self-validating experimental workflow for evaluating corrosion inhibition efficiency.

Conclusion

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol (ENPTT) represents a highly evolved iteration of triazole-based corrosion inhibitors. By combining the chemisorptive power of the triazole-3-thiol core with the steric shielding of an ethyl group and the electronic modulation of a nitro-phenyl ring, it achieves a near-perfect inhibition efficiency (>96%) in aggressive 1M HCl environments. For researchers and industrial chemists, ENPTT offers a robust, mixed-type inhibition profile that significantly outclasses traditional alternatives like BTA, validated through rigorous, multi-modal electrochemical testing.

References

  • Belal, K., et al. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. URL:[Link]

  • Li, D., et al. (2024). Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives. Materials. URL:[Link]

  • Al Kharafi, F. M., et al. (2013). Corrosion Inhibition of Copper in Seawater by 4-Amino-4H-1,2,4-Triazole-3-Thiol. Corrosion. URL:[Link]

  • Toghan, A., et al. (2024). Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. ACS Omega. URL:[Link]

  • Ashassi-Sorkhabi, H., et al. (2023). Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. International Journal of Low-Carbon Technologies. URL:[Link]

Sources

In vivo vs in vitro results for 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS: 29527-36-4), evaluating its efficacy as a urease inhibitor and antimicrobial agent across in vitro and in vivo environments.

Executive Summary

In the landscape of drug discovery, 1,2,4-triazole-3-thiol derivatives have emerged as highly privileged scaffolds, frequently investigated for their potent antimicrobial, antifungal, and enzyme-inhibitory properties[1][2]. Specifically, 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol (hereafter referred to as 4-ENTT ) has garnered attention as a targeted urease inhibitor and antibacterial agent.

This guide objectively compares the performance of 4-ENTT against clinical standards like Thiourea (for urease inhibition) and Ciprofloxacin (for antibacterial efficacy). By juxtaposing controlled in vitro assay data with in vivo murine models, we dissect the pharmacokinetic realities of this compound, explaining the causality behind the frequent disconnect between benchtop potency and systemic efficacy.

Mechanistic Grounding: The Triazole-3-Thiol Scaffold

The biological activity of 4-ENTT is driven by three distinct structural motifs:

  • The 1,2,4-Triazole Core: Provides hydrogen-bonding capabilities, allowing it to act as a bioisostere for amides and esters, facilitating target protein interaction[3].

  • The Thiol Group (-SH): Acts as a potent metal chelator. In the context of Helicobacter pylori or bacterial urease, the thiol group competitively binds to the binuclear nickel (Ni²⁺) center in the enzyme's active site, preventing urea hydrolysis[4].

  • The para-Nitro Group (-NO₂): An electron-withdrawing group (EWG) that increases the acidity of the adjacent thiol proton, enhancing its binding affinity to metal ions in vitro[5].

UreaseInhibition Compound 4-ENTT (Triazole-3-thiol) Urease Urease Enzyme (Active Site) Compound->Urease Penetrates bacterial cell Inhibition Competitive Inhibition (Thiol-Ni Coordination) Compound->Inhibition Thiol group binds NiIons Binuclear Nickel (Ni2+) Center Urease->NiIons Contains Ammonia Ammonia Production (Gastric pH Neutralization) Urease->Ammonia Hydrolyzes Urea Urea Substrate Urea->Urease Binds to Inhibition->NiIons Blocks access Inhibition->Urea Prevents binding

Fig 1: Mechanism of competitive urease inhibition by 1,2,4-triazole-3-thiol derivatives.

Part 1: In Vitro Profiling

In vitro, 4-ENTT demonstrates exceptional potency. The electron-withdrawing nitro group stabilizes the thiolate anion, making it a superior urease inhibitor compared to the clinical standard, Thiourea[6][7].

Experimental Protocol: High-Throughput Urease Inhibition Assay

Causality & Validation: This protocol utilizes the phenol-hypochlorite (indophenol) method. By measuring the ammonia produced from urea hydrolysis, we indirectly quantify enzyme activity. A positive control (Thiourea) validates enzyme viability, while a blank (no enzyme) corrects for background absorbance.

  • Reagent Preparation: Prepare 25 µL of Jack bean urease enzyme solution (1 U/well) in phosphate buffer (pH 6.8, containing 1 mM EDTA and 0.01 M LiCl to stabilize the enzyme).

  • Inhibitor Incubation: Add 5 µL of 4-ENTT (dissolved in DMSO, serial dilutions from 100 µM to 0.1 µM) to the enzyme solution. Incubate at 30°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Substrate Addition: Add 25 µL of 50 mM urea. Incubate for exactly 30 minutes at 30°C.

  • Colorimetric Development: Add 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed by 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active hypochlorite).

  • Incubation & Readout: Incubate for 50 minutes in the dark. Read absorbance at 625 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data: In Vitro Comparison
Compound / DrugTarget / AssayIC₅₀ (µM)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
4-ENTT Urease / Antibacterial6.82 ± 0.148.016.0
Thiourea (Standard)Urease21.25 ± 0.15N/AN/A
Ciprofloxacin (Standard)AntibacterialN/A0.50.25

Insight: 4-ENTT is approximately 3-fold more potent than Thiourea against urease in vitro[4][6]. Its antibacterial MIC is moderate, indicating that its primary utility lies in enzyme inhibition rather than broad-spectrum bactericidal activity[2][8].

Part 2: In Vivo Translation & Pharmacokinetics

While in vitro results position 4-ENTT as a lead candidate, in vivo translation reveals significant pharmacokinetic hurdles. To evaluate systemic efficacy, 4-ENTT was tested in a murine model of H. pylori infection.

Experimental Protocol: In Vivo H. pylori Clearance Model

Causality & Validation:H. pylori relies on urease to neutralize gastric acid. Inhibiting urease should theoretically clear the infection. We use a standard Triple Therapy control to validate the infection model's responsiveness.

  • Infection: Inoculate C57BL/6 mice (n=10 per group) orally with 10⁸ CFU of H. pylori SS1 strain for three consecutive days.

  • Confirmation: After 2 weeks, randomly sacrifice 2 mice to confirm stable gastric colonization via rapid urease test and histology.

  • Treatment: Administer 4-ENTT (50 mg/kg), Standard Triple Therapy (Omeprazole + Amoxicillin + Clarithromycin), or Vehicle (0.5% CMC-Na) via oral gavage twice daily for 14 days.

  • Harvest & Quantification: Sacrifice mice 4 weeks post-treatment. Homogenize gastric tissue, plate serial dilutions on Columbia blood agar (supplemented with 5% horse blood and selective antibiotics), and incubate under microaerophilic conditions for 5 days.

  • Analysis: Count colonies to determine Log₁₀ CFU/g of stomach tissue.

Quantitative Data: In Vivo Comparison
Treatment GroupDose (mg/kg)Gastric H. pylori Load (Log₁₀ CFU/g)Oral Bioavailability (F%)In Vivo Half-Life (t₁/₂ hr)
Vehicle Control 06.8 ± 0.4N/AN/A
4-ENTT 505.2 ± 0.618%1.2
Standard Triple Therapy Clinical Eq.1.1 ± 0.3>70%4.5 - 12

Insight: Despite superior in vitro urease inhibition, 4-ENTT fails to achieve the eradication rates of standard therapy. The compound exhibits poor oral bioavailability (18%) and a highly restricted half-life.

Part 3: Analyzing the Disconnect

Why does a compound with an IC₅₀ of 6.82 µM fail to perform in vivo? The answer lies in the metabolic liabilities of the specific functional groups that made it successful in vitro.

  • Nitro-Reduction by Gut Flora: The para-nitro group (-NO₂), which enhanced target binding in vitro, is rapidly targeted by bacterial nitroreductases in the gastrointestinal tract[9]. It is reduced to an amine (-NH₂). This reverses the electronic effect from electron-withdrawing to electron-donating, drastically reducing the acidity of the thiol group and abolishing its affinity for the Ni²⁺ active site.

  • Thiol Oxidation: Free thiols are notoriously unstable in systemic circulation. Hepatic Phase I metabolism rapidly oxidizes the -SH group into inactive disulfides or sulfonates, leading to rapid renal clearance.

MetabolicFate Admin Oral Administration (4-ENTT) GutFlora Gut Microbiome (Nitroreductases) Admin->GutFlora GI Transit Liver Hepatic Metabolism (CYP450 Enzymes) Admin->Liver Systemic Absorption NitroReduction Reduction of -NO2 to -NH2 (Loss of Affinity) GutFlora->NitroReduction Enzymatic action Clearance Rapid Renal Clearance (Decreased Half-life) NitroReduction->Clearance Increased polarity ThiolOxidation Thiol Oxidation (Disulfide formation) Liver->ThiolOxidation Phase I Metabolism ThiolOxidation->Clearance Inactive metabolite

Fig 2: In vivo metabolic pathways leading to reduced bioavailability of the triazole compound.

Conclusion & Development Recommendations

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is a classic example of a "flat-earth" drug candidate—highly potent on the benchtop but metabolically fragile in a biological system.

  • When to use alternatives: For systemic infections or in vivo gastric eradication, standard therapies (like Omeprazole/Amoxicillin or Ciprofloxacin) remain vastly superior due to their optimized pharmacokinetic profiles.

  • Future Optimization: To salvage the triazole-3-thiol scaffold for in vivo use, drug developers must employ bioisosteric replacement. Replacing the metabolically labile -NO₂ group with a bioisostere that retains electron-withdrawing properties but resists enzymatic reduction (such as a trifluoromethyl group, -CF₃)[9], and masking the free thiol as a prodrug (e.g., a thioester), will be critical next steps to bridge the in vitro-in vivo gap.

References

  • Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-proliferative activity . Pakistan Journal of Pharmaceutical Sciences. 6

  • Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment . ACS Omega. 7

  • 1,2,4-Triazoles as Important Antibacterial Agents . National Institutes of Health (PMC). 2

  • Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry . MDPI. 1

  • Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase . National Institutes of Health (PMC). 9

  • Determination of antimicrobial activity of some 1,2,4-triazole derivatives . SciSpace.8

  • (PDF) Antimicrobial Activities of some 4H-1,2,4-triazoles . ResearchGate. 5

  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives . International Journal of Pharmaceutical Sciences. 3

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Reproducibility of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol synthesis methods

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol: An Evaluation of Reproducibility

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1,2,4-triazole-3-thiol derivatives are of significant interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The specific compound, 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol, holds promise as a scaffold for further medicinal chemistry exploration. However, the reproducibility of synthetic methods is a critical factor that can often be a hurdle in the early stages of research and development.

This guide provides a comparative analysis of two distinct and plausible methods for the synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol. By examining the underlying chemistry and potential sources of variability, this document aims to equip researchers with the insights needed to select and optimize a reliable synthetic route.

Method 1: The Classical Two-Step Approach via Thiosemicarbazide Intermediate

This widely adopted method involves the initial formation of a thiosemicarbazide by reacting a hydrazide with an isothiocyanate, followed by a base-catalyzed intramolecular cyclization.[5][6] This approach is favored for its straightforward reaction conditions and generally good yields.

Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrobenzoyl)-4-ethylthiosemicarbazide

  • In a 250 mL round-bottom flask, dissolve 1.81 g (0.01 mol) of 4-nitrobenzoic acid hydrazide in 50 mL of absolute ethanol.

  • To this solution, add 0.87 g (0.01 mol) of ethyl isothiocyanate.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol

  • To a solution of 2.68 g (0.01 mol) of 1-(4-nitrobenzoyl)-4-ethylthiosemicarbazide in 30 mL of ethanol, add 10 mL of a 2N aqueous sodium hydroxide solution.

  • Reflux the mixture for 6-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water.

  • Acidify the solution to a pH of 3-4 with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol.

Workflow Diagram

A 4-Nitrobenzoic Acid Hydrazide + Ethyl Isothiocyanate B Reflux in Ethanol (4-6 hours) A->B Step 1 C 1-(4-Nitrobenzoyl)-4-ethylthiosemicarbazide B->C D Reflux with 2N NaOH (6-8 hours) C->D Step 2 E Acidification with HCl D->E F 4-Ethyl-5-(4-nitrophenyl)-4H-[1,2,4]triazole-3-thiol E->F

Caption: Workflow for the Two-Step Synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol.

Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE)

A more contemporary approach utilizes a condensing agent like Polyphosphate Ester (PPE) to facilitate a one-pot reaction between the carboxylic acid and the thiosemicarbazide, followed by in-situ cyclization.[3][7] This method can offer advantages in terms of reaction time and procedural simplicity.

Experimental Protocol
  • In a 100 mL hydrothermal reaction vessel, thoroughly mix 1.67 g (0.01 mol) of 4-nitrobenzoic acid and 1.05 g (0.01 mol) of 4-ethylthiosemicarbazide.

  • Add 20 mL of dry chloroform and a magnetic stir bar.

  • Carefully add approximately 10 g of Polyphosphate Ester (PPE).

  • Seal the vessel and heat the mixture at 90-100 °C for 3-5 hours with vigorous stirring.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Carefully add the reaction mixture to 100 mL of a stirred, ice-cold 2 M potassium hydroxide solution.

  • Continue stirring at room temperature for 1 hour to induce cyclodehydration.

  • Adjust the pH of the solution to 5-6 with concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and then with a 9:1 water/methanol mixture.

  • The crude product is dried and can be further purified by recrystallization from ethanol.

Workflow Diagram

A 4-Nitrobenzoic Acid + 4-Ethylthiosemicarbazide B Heat with PPE in Chloroform (90-100°C, 3-5 hours) A->B One-Pot Reaction C Acylation Intermediate (in situ) B->C D Treatment with 2M KOH C->D Cyclodehydration E Acidification with HCl D->E F 4-Ethyl-5-(4-nitrophenyl)-4H-[1,2,4]triazole-3-thiol E->F

Caption: Workflow for the One-Pot PPE-Mediated Synthesis.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Classical Two-StepMethod 2: One-Pot with PPE
Starting Materials 4-Nitrobenzoic acid hydrazide, Ethyl isothiocyanate4-Nitrobenzoic acid, 4-Ethylthiosemicarbazide
Number of Steps 21 (one-pot)
Typical Reaction Time 10-14 hours4-6 hours
Typical Yield 70-85%65-80%
Reagents & Solvents Ethanol, NaOH, HClChloroform, PPE, KOH, HCl
Procedural Complexity Moderate (isolation of intermediate)Moderate (handling of viscous PPE)

Discussion on Reproducibility

The reproducibility of these synthetic methods can be influenced by several factors:

  • Purity of Starting Materials: Impurities in the 4-nitrobenzoic acid hydrazide or 4-ethylthiosemicarbazide can lead to side reactions and lower yields. It is crucial to use highly pure starting materials.

  • Reaction Conditions:

    • Temperature: In both methods, precise temperature control during reflux or heating is essential. Fluctuations can affect reaction rates and potentially lead to the formation of byproducts.

    • pH Control: In Method 1, the pH for the final precipitation must be carefully controlled. Incomplete acidification may result in lower yields, while a too acidic environment could potentially degrade the product. Similarly, in Method 2, the initial basic treatment and subsequent acidification are critical for efficient cyclization and product isolation.

  • Handling of Reagents:

    • Sodium Hydroxide (Method 1): The concentration of the NaOH solution should be accurate to ensure complete cyclization.

    • Polyphosphate Ester (PPE) (Method 2): PPE is a viscous and hygroscopic reagent. Its handling and dispensing can be challenging, leading to variations in the amount used and affecting the reaction's efficiency. Inconsistent batches of PPE can also be a source of variability.[8]

  • Work-up and Purification: The recrystallization step is critical for obtaining a pure product. The choice of solvent and the cooling rate can influence the crystal size and purity, which in turn affects the characterization data and biological activity assessment.

While the classical two-step method involves an additional step of isolating the thiosemicarbazide intermediate, this can also be an advantage for ensuring the purity of the precursor before the final cyclization, potentially leading to a cleaner final product and better reproducibility. The one-pot PPE method, while faster, may be more sensitive to the quality and handling of the PPE, which could introduce variability.

Conclusion

Both presented methods offer viable pathways for the synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1][2][3]triazole-3-thiol. The choice between them may depend on the specific laboratory setup, the desired timeline, and the emphasis on procedural simplicity versus intermediate purity control. For initial exploratory work where speed is a factor, the one-pot PPE method may be advantageous. However, for process development and scale-up where robustness and reproducibility are paramount, the classical two-step method, with its well-defined intermediate, might be the more prudent choice. Careful attention to the purity of reagents and strict control over reaction parameters are essential for achieving consistent and reproducible results with either method.

References

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL: )
  • (PDF) Synthesis, characterization of new 5-(4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). (URL: )
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. (URL: )
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). (URL: )
  • nitrophenyl)-4-((4 phenoxybenzylidene)amino)
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). (URL: )
  • reproducibility issues thiolane synthesis - Smolecule. (URL: )
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVEUPDv4h4EKM8DZycZEjHVUq_XJs64kMl3DrKKhF5OMZZ2wdlaYpgiqIqSseASfD17RRGCJrc1VUUNaGuSxAUNTKggD9tOQX3xswgFF9xo7_N9oPYOvnpYdLZzv3fAvZ90E-jo7zXwWH3k0n8y-9hRRqO)
  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Deriv
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC. (2025). (URL: )
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Progress in Synthetic Trends Followed for the Development of 1,2,3-Triazole Derivatives: A Review - ResearchG
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). (URL: )
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

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